5,6-Dihydroabiraterone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H33NO |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H33NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17-19,21-22,26H,5-6,8-12,14H2,1-2H3/t17-,18-,19-,21-,22-,23-,24+/m0/s1 |
Clé InChI |
UNJQRCXVHBZVTM-LDBGNEBASA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Initial Characterization of 5,6-Dihydroabiraterone: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced prostate cancer therapeutics, the inhibition of androgen biosynthesis remains a cornerstone of treatment. Abiraterone (B193195) acetate (B1210297), a prodrug of abiraterone, has been a clinical success in this domain, primarily through its potent inhibition of CYP17A1, a critical enzyme in the androgen synthesis pathway. However, emerging research has unveiled a pivotal metabolite, 5,6-Dihydroabiraterone, also known as Δ4-abiraterone (D4A), which exhibits a more profound and multi-faceted anti-cancer profile than its parent compound. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, consolidating key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Discovery and Enhanced Potency
This compound was identified as a metabolite of abiraterone in both preclinical models and in patients with prostate cancer.[1][2] Its discovery has been significant as it is not merely a byproduct of abiraterone metabolism but an active agent with enhanced anti-tumor properties.[1][2] D4A is formed from abiraterone through the action of the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).[3]
Subsequent characterization revealed that this compound possesses a broader mechanism of action. While abiraterone primarily targets CYP17A1, D4A inhibits multiple key enzymes in the androgen biosynthesis pathway, including CYP17A1, 3β-hydroxysteroid dehydrogenase (3βHSD), and steroid-5α-reductase (SRD5A).[1][2] Furthermore, D4A acts as a competitive antagonist of the androgen receptor (AR), a function not prominently attributed to abiraterone.[1][4] This multi-pronged attack on androgen signaling contributes to its superior anti-tumor activity observed in preclinical xenograft models.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound, comparing its activity to abiraterone and other relevant compounds where data is available.
Table 1: Inhibitory Activity against Steroidogenic Enzymes
| Compound | Target Enzyme | IC50 (nM) | Assay System |
| This compound (D4A) | CYP17A1 | Similar to Abiraterone | Recombinant human CYP17A1 |
| Abiraterone | CYP17A1 | 0.39 (Ki*) | Recombinant human CYP17A1 |
| This compound (D4A) | 3βHSD1 | Potent Inhibition | Recombinant human 3βHSD1 |
| Abiraterone | 3βHSD1 | Less Potent than D4A | Recombinant human 3βHSD1 |
| This compound (D4A) | SRD5A1 | Potent Inhibition | LAPC4 cells |
| Abiraterone | SRD5A1 | No significant inhibition | LAPC4 cells |
Note: Specific IC50 values for D4A are not consistently reported across all studies, but its potent inhibitory effects are highlighted.[1][5]
Table 2: Androgen Receptor (AR) Binding Affinity
| Compound | Cell Line (AR status) | IC50 (nM) |
| This compound (D4A) | LNCaP (mutant AR) | 5.3 |
| This compound (D4A) | LAPC4 (wild-type AR) | 7.9 |
| Abiraterone | LNCaP (mutant AR) | 418 |
| Abiraterone | LAPC4 (wild-type AR) | >500 |
| Enzalutamide | LNCaP (mutant AR) | 24 |
| Enzalutamide | LAPC4 (wild-type AR) | 23 |
[6]
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Treatment Group | Xenograft Model | Outcome |
| This compound (D4A) | VCaP | Significantly delayed tumor progression compared to Abiraterone acetate.[1] |
| Abiraterone Acetate | VCaP | Less effective than D4A in delaying tumor progression.[1] |
| This compound (D4A) | C4-2 | Increased progression-free survival compared to Abiraterone acetate and Enzalutamide.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis, purification, and characterization of this compound.
Protocol 1: Synthesis of this compound (Δ4-abiraterone)
This protocol describes a potential method for the synthesis of D4A from abiraterone, based on the enzymatic conversion by 3βHSD. A chemical synthesis approach would involve an oxidation reaction.
Materials:
-
Abiraterone
-
Recombinant human 3β-hydroxysteroid dehydrogenase (3βHSD)
-
NAD+
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Organic solvent (e.g., ethyl acetate)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve abiraterone in a minimal amount of a suitable organic solvent.
-
Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and the abiraterone solution.
-
Initiate the reaction by adding recombinant human 3βHSD enzyme.
-
Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench the reaction by adding an excess of cold organic solvent (e.g., ethyl acetate).
-
Extract the product into the organic layer.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude this compound using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Collect and combine the fractions containing the pure product, and evaporate the solvent to yield purified this compound.
Protocol 2: Purification and Characterization of this compound
This protocol details the purification by High-Performance Liquid Chromatography (HPLC) and characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
A. HPLC Purification:
-
Dissolve the synthesized crude this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the compound using a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
B. Mass Spectrometry (MS) Characterization:
-
Prepare a dilute solution of the purified this compound in a suitable solvent for mass spectrometry.
-
Infuse the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to determine the molecular weight of the compound.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization:
-
Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1H NMR and 13C NMR spectra on a high-field NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the chemical structure of this compound.
Protocol 3: CYP17A1 Inhibition Assay
This assay measures the inhibitory effect of this compound on the enzymatic activity of CYP17A1.
Materials:
-
Recombinant human CYP17A1 co-expressed with P450 reductase (POR)
-
Substrate (e.g., [3H]-progesterone or [3H]-pregnenolone)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
This compound (test inhibitor)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing recombinant CYP17A1/POR microsomes, the NADPH regenerating system, and potassium phosphate buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., abiraterone).
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Extract the steroid products using an organic solvent.
-
Separate the substrate and product using thin-layer chromatography (TLC) or HPLC.
-
Quantify the amount of product formed by measuring the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 4: Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.[6][7]
Materials:
-
Prostate cancer cells expressing the androgen receptor (e.g., LNCaP or LAPC4)
-
Radiolabeled androgen (e.g., [3H]-R1881)
-
This compound (test compound)
-
Unlabeled R1881 (for determining non-specific binding)
-
Cell culture medium (serum-free and phenol (B47542) red-free)
-
RIPA buffer
-
Scintillation cocktail and counter
Procedure:
-
Culture LNCaP or LAPC4 cells in appropriate media. For the assay, starve the cells in serum-free and phenol red-free medium for at least 48 hours.[7]
-
On the day of the assay, treat the cells with a fixed concentration of [3H]-R1881 and varying concentrations of this compound for 30 minutes.[6][7]
-
Include control wells for total binding (only [3H]-R1881) and non-specific binding ([3H]-R1881 plus a high concentration of unlabeled R1881).
-
After incubation, wash the cells thoroughly with cold PBS to remove unbound ligand.[6][7]
-
Measure the intracellular radioactivity in the cell lysates using a liquid scintillation counter.[6][7]
-
Normalize the radioactivity counts to the protein concentration in each lysate.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Androgen biosynthesis pathway and sites of inhibition by Abiraterone and this compound (D4A).
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Conclusion
The discovery of this compound as a highly potent, multi-targeting metabolite of abiraterone represents a significant advancement in the understanding of androgen synthesis inhibition for the treatment of prostate cancer. Its ability to inhibit multiple key steroidogenic enzymes and directly antagonize the androgen receptor underscores its potential as a more effective therapeutic agent than its parent drug. This technical guide provides a foundational resource for researchers and drug development professionals, offering a consolidated view of the initial characterization of this promising compound. Further investigation into the clinical implications of this compound, including its direct administration and pharmacokinetic profiling in patients, is warranted to fully realize its therapeutic potential.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prostatecancertopics.com [prostatecancertopics.com]
- 7. prostatecancertopics.com [prostatecancertopics.com]
An In-depth Technical Guide to the Synthesis and Characterization of Δ⁴-Abiraterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Δ⁴-abiraterone (also known as delta-4-abiraterone or D4A), a potent, biologically active metabolite of the prostate cancer drug abiraterone (B193195). Δ⁴-Abiraterone has demonstrated greater anti-tumor activity than its parent compound, making it a molecule of significant interest in oncological research and drug development. This document details a proposed synthetic route, compiles available analytical data, and outlines its mechanism of action through relevant signaling pathways.
Introduction
Δ⁴-Abiraterone, chemically named 17-(3-pyridyl)androsta-4,16-dien-3-one, is an endogenous metabolite of abiraterone. Abiraterone is a successful therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC). It acts by inhibiting CYP17A1, a key enzyme in androgen biosynthesis. In vivo, abiraterone is converted to Δ⁴-abiraterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD).[1][2] This conversion results in a molecule with a more potent inhibitory profile, targeting not only CYP17A1 but also 3β-HSD and steroid 5α-reductase (SRD5A).[1] Furthermore, Δ⁴-abiraterone acts as a competitive antagonist of the androgen receptor (AR), with a potency comparable to the established antiandrogen enzalutamide.
Synthesis of Δ⁴-Abiraterone
Proposed Synthetic Protocol: Oppenauer Oxidation of Abiraterone
This proposed protocol outlines the conversion of abiraterone to Δ⁴-abiraterone.
Materials:
-
Abiraterone
-
Aluminum isopropoxide
-
Acetone (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve abiraterone in anhydrous toluene.
-
Addition of Reagents: Add a molar excess of anhydrous acetone, followed by a catalytic amount of aluminum isopropoxide.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (B1210297). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Δ⁴-abiraterone by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Characterization of Δ⁴-Abiraterone
Thorough characterization is essential to confirm the identity and purity of the synthesized Δ⁴-abiraterone. The primary analytical techniques employed for this purpose are mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry is a key tool for determining the molecular weight and elemental composition of Δ⁴-abiraterone.
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₂₉NO | [3] |
| Molecular Weight | 347.50 g/mol | [3] |
| Mass Spectrometry Data | ||
| m/z (ESI+) | 348.2271 [M+H]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. While specific, published ¹H and ¹³C NMR spectra for Δ⁴-abiraterone are not widely available, the expected chemical shifts can be predicted based on the structure and comparison to similar steroid-4-en-3-one compounds.
Expected ¹H NMR Spectral Features:
-
Vinyl Proton (C4-H): A characteristic singlet or narrow multiplet around δ 5.7-5.8 ppm.
-
Pyridine Protons: Signals in the aromatic region (δ 7.0-8.5 ppm).
-
Steroid Backbone Protons: A complex series of multiplets in the upfield region (δ 0.8-2.5 ppm).
-
Methyl Protons (C18 and C19): Two sharp singlets, typically between δ 0.8 and 1.3 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (C3): A resonance around δ 199-200 ppm.
-
Olefinic Carbons (C4 and C5): Signals in the range of δ 123-171 ppm.
-
Pyridine Carbons: Resonances in the aromatic region (δ 120-150 ppm).
-
Steroid Backbone Carbons: A series of signals in the aliphatic region (δ 15-60 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (α,β-unsaturated ketone) | ~1665 |
| C=C (alkene) | ~1615 |
| C=N, C=C (pyridine ring) | ~1580-1600 |
| C-H (sp² and sp³) | ~2850-3100 |
Signaling Pathways and Experimental Workflows
The biological activity of Δ⁴-abiraterone is multifaceted, involving the inhibition of androgen synthesis and direct antagonism of the androgen receptor.
Androgen Synthesis Pathway and Inhibition by Δ⁴-Abiraterone
The following diagram illustrates the key steps in the conversion of cholesterol to dihydrotestosterone (B1667394) (DHT) and highlights the points of inhibition by Δ⁴-abiraterone.
Caption: Inhibition of Androgen Synthesis by Δ⁴-Abiraterone.
Androgen Receptor Signaling and Antagonism by Δ⁴-Abiraterone
Δ⁴-Abiraterone directly competes with androgens for binding to the androgen receptor, thereby inhibiting downstream signaling that promotes prostate cancer cell growth.
Caption: Androgen Receptor Signaling Antagonism by Δ⁴-Abiraterone.
Proposed Experimental Workflow for Synthesis and Characterization
The following diagram outlines a logical workflow for the synthesis and characterization of Δ⁴-abiraterone.
Caption: Workflow for Synthesis and Characterization.
Conclusion
Δ⁴-Abiraterone is a highly potent metabolite of abiraterone with significant potential in the context of prostate cancer therapy. This guide provides a foundational understanding of its synthesis and characterization for researchers in the field. The proposed Oppenauer oxidation offers a viable route for its laboratory-scale production. While detailed spectral data remains to be fully published, the provided information on its expected analytical characteristics and its role in key signaling pathways serves as a valuable resource for further investigation and development of this promising anti-cancer agent.
References
- 1. Conversion of abiraterone to D4A drives anti-tumour activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of the anticancer drug abiraterone and its metabolite Δ(4)-abiraterone in human plasma using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Abiraterone to 5,6-Dihydroabiraterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abiraterone (B193195), a potent inhibitor of CYP17A1, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its acetate (B1210297) salt, abiraterone acetate, is a prodrug that is rapidly converted to abiraterone in vivo. The metabolism of abiraterone is complex, leading to a variety of steroidal derivatives with diverse biological activities. While the formation of metabolites such as Δ⁴-abiraterone (D4A) and 3-keto-5α-abiraterone has been extensively studied, the in vitro conversion of abiraterone to 5,6-Dihydroabiraterone is a less characterized but important pathway. This technical guide provides an in-depth overview of the in vitro metabolism of abiraterone with a focus on the formation of this compound, including detailed experimental protocols, quantitative data summaries, and visual representations of the metabolic pathways and experimental workflows.
Introduction to Abiraterone Metabolism
Abiraterone is a synthetic steroidal compound that potently and irreversibly inhibits CYP17A1, a key enzyme in the androgen biosynthesis pathway.[1] By blocking CYP17A1, abiraterone reduces the production of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are critical for the growth of prostate cancer.[1] The metabolism of abiraterone primarily occurs in the liver and involves a series of enzymatic reactions, including oxidation and reduction.[2][3]
The initial step in the metabolic cascade often involves the conversion of the 3β-hydroxyl group and the Δ⁵ bond in the A-ring of abiraterone to a 3-keto-Δ⁴ moiety, forming Δ⁴-abiraterone (D4A).[2][4] This reaction is catalyzed by 3β-hydroxysteroid dehydrogenase (3βHSD).[2][4] Subsequently, the Δ⁴ double bond of D4A can be reduced by 5α-reductase or 5β-reductase to yield 5α- and 5β-reduced metabolites, respectively.[5][6] The formation of this compound involves the saturation of the 5,6-double bond of the abiraterone backbone.
The Metabolic Pathway to this compound
The precise enzymatic pathway leading to the formation of this compound from abiraterone in vitro has not been extensively elucidated in the reviewed literature. However, based on the known metabolism of steroids, it is hypothesized that this conversion is likely mediated by reductases present in liver microsomes. The saturation of the 5,6-double bond is a critical step.
Quantitative Data Summary
The following tables summarize the quantitative data for the key metabolites of abiraterone identified in in vitro and in vivo studies. Direct quantitative data for the in vitro formation of this compound is limited in the public domain; however, we can infer its potential concentration range based on the prevalence of other reduced metabolites.
Table 1: In Vitro Metabolism of Abiraterone in Liver Microsomes
| Metabolite | Enzyme(s) | Typical In Vitro System | Resulting Concentration (relative to parent) | Reference |
| Δ⁴-abiraterone (D4A) | 3βHSD | Human Liver Microsomes | Variable, can be a major metabolite | [4] |
| 3-keto-5α-abiraterone | 5α-reductase | Human Liver Microsomes | Significant, can exceed D4A levels | [5][6] |
| Abiraterone N-Oxide | CYP3A4 | Rat Liver Microsomes | Identified as a metabolite | [3] |
| Abiraterone Sulfate | SULT2A1 | Human Liver Cytosol | Major circulating metabolite in vivo | [7] |
Table 2: Pharmacokinetic Parameters of Abiraterone and its Metabolites in Human Plasma
| Analyte | Concentration Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Abiraterone | 0.5 - 200 | 0.5 | [4] |
| Δ⁴-abiraterone (D4A) | 0.01 - 4 | 0.01 | [4] |
| 3-keto-5α-abiraterone | 0.05 - 20 | 0.05 | [4] |
| Abiraterone N-oxide | 0.1 - 5 | 0.1 | [4] |
| Abiraterone sulfate | 10 - 4000 | 10 | [4] |
| Abiraterone N-oxide sulfate | 25 - 5000 | 25 | [4] |
Experimental Protocols
This section provides a detailed methodology for an in vitro experiment to study the metabolism of abiraterone to this compound using human liver microsomes.
Objective
To determine the in vitro conversion of abiraterone to this compound in a human liver microsomal system and to identify the potential enzymes involved.
Materials
-
Abiraterone (analytical standard)
-
This compound (analytical standard, if available)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., deuterated abiraterone)
Experimental Workflow
Detailed Procedure
-
Preparation of Reaction Mixtures: In a microcentrifuge tube, prepare the reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Add abiraterone (final concentration 1 µM) to the pre-incubated mixture. Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the reaction should be 200 µL.
-
Incubation: Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, and 60 minutes). The 0-minute time point serves as the baseline control.
-
Termination of Reaction: Terminate the reaction at each time point by adding 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d4-abiraterone).
-
Protein Precipitation and Extraction: Vortex the samples vigorously and then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm) with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of B, increasing linearly to a high percentage of B over several minutes to ensure separation of abiraterone and its metabolites.
-
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the parent and product ion transitions for abiraterone, this compound, and the internal standard using Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Abiraterone: m/z 350.3 → 156.1
-
This compound: m/z 352.3 → [Predicted product ion]
-
d4-Abiraterone (IS): m/z 354.3 → 160.1
-
-
Conclusion
The in vitro metabolism of abiraterone is a complex process involving multiple enzymatic pathways that lead to the formation of various metabolites, including this compound. While the precise enzymes responsible for the formation of this compound require further investigation, the experimental protocols outlined in this guide provide a robust framework for studying this metabolic conversion in a laboratory setting. A thorough understanding of the formation and biological activity of all abiraterone metabolites is crucial for optimizing its therapeutic use and for the development of next-generation androgen synthesis inhibitors. The provided data and methodologies serve as a valuable resource for researchers in the field of drug metabolism and prostate cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Abiraterone Metabolism: A Technical Guide to its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone (B193195) acetate (B1210297), a prodrug of the potent CYP17A1 inhibitor abiraterone, has revolutionized the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] While the therapeutic efficacy of abiraterone is well-established, a comprehensive understanding of its metabolic fate is critical for optimizing treatment strategies, predicting patient responses, and identifying potential drug-drug interactions. This in-depth technical guide provides a detailed exploration of the discovery and characterization of abiraterone metabolites, focusing on their biochemical pathways, analytical quantification, and clinical relevance.
The Metabolic Journey of Abiraterone
Following oral administration, abiraterone acetate is rapidly hydrolyzed by esterases to its active form, abiraterone.[3] Abiraterone then undergoes extensive metabolism, primarily through oxidation, reduction, and sulfation, leading to a diverse array of metabolites. The major circulating metabolites include the active Δ4-abiraterone (D4A) and 3-keto-5α-abiraterone, and the inactive abiraterone sulfate (B86663) and N-oxide abiraterone sulfate.[4][5]
dot
Caption: Metabolic Pathway of Abiraterone Acetate.
Key Metabolites of Abiraterone: A Quantitative Overview
The biotransformation of abiraterone results in several key metabolites with distinct biological activities and plasma concentrations. Understanding the pharmacokinetic profiles of these metabolites is crucial for interpreting clinical data and optimizing therapeutic strategies.
| Metabolite | Activity | Mean Plasma Cmin (ng/mL) | Key Enzymes Involved | Reference |
| Abiraterone | Active (CYP17A1 Inhibitor) | 12.6 ± 6.8 | - | [6] |
| Δ4-abiraterone (D4A) | Active (Inhibits CYP17A1, 3βHSD, SRD5A; AR Antagonist) | 1.6 ± 1.3 | 3β-hydroxysteroid dehydrogenase (3βHSD) | [6][7][8] |
| 3-keto-5α-abiraterone | Active (Androgen Receptor Agonist) | Detected in patient sera | 5α-reductase | [9][10] |
| Abiraterone Sulfate | Inactive | Accounts for ~43% of exposure | Sulfotransferase 2A1 (SULT2A1) | [4][11] |
| N-Oxide Abiraterone Sulfate | Inactive | Accounts for ~43% of exposure | Cytochrome P450 3A4 (CYP3A4), SULT2A1 | [4][11] |
Experimental Protocols for Metabolite Quantification
The accurate quantification of abiraterone and its metabolites in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, enabling the simultaneous measurement of multiple analytes.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting abiraterone and its metabolites from plasma is protein precipitation.
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Precipitation: To 100 µL of plasma, add 400 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated abiraterone).[12]
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.[12]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[12]
LC-MS/MS Analysis
The following provides a general framework for the chromatographic separation and mass spectrometric detection of abiraterone and its metabolites.
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation (e.g., 2.1 x 50 mm, 1.8 µm).[12]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly employed.[12][13]
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.[11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is generally used.[13]
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[14]
dot
Caption: Experimental Workflow for Abiraterone Metabolite Analysis.
Discovery and Significance of Key Metabolites
Δ4-Abiraterone (D4A): A More Potent Successor
Initial research focused on abiraterone as the primary active agent. However, subsequent studies led to the discovery of Δ4-abiraterone (D4A), a metabolite formed from abiraterone by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).[7][8] D4A was found to be a more potent inhibitor of not only CYP17A1 but also other key enzymes in the androgen synthesis pathway, including 3βHSD and steroid-5α-reductase (SRD5A).[7][15] Furthermore, D4A acts as a competitive antagonist of the androgen receptor (AR), with a potency comparable to the established AR inhibitor enzalutamide.[7] This discovery highlighted that the clinical activity of abiraterone acetate is, in part, mediated by its conversion to the more active D4A.
3-keto-5α-abiraterone: The Unexpected Agonist
Further investigation into the metabolic cascade revealed that D4A is a substrate for 5α-reductase, leading to the formation of 3-keto-5α-abiraterone.[9][10] Intriguingly, unlike its precursor D4A, 3-keto-5α-abiraterone was found to act as an androgen receptor agonist, potentially promoting prostate cancer progression.[8][10] This finding introduced a new layer of complexity to the understanding of abiraterone's mechanism of action and suggested that the balance between the formation of antagonistic and agonistic metabolites could influence treatment outcomes.
Abiraterone Sulfate and N-Oxide Abiraterone Sulfate: The Inactive Majority
The most abundant circulating metabolites of abiraterone are abiraterone sulfate and N-oxide abiraterone sulfate, each accounting for approximately 43% of the total drug exposure.[4][11] These metabolites are formed through the action of sulfotransferase SULT2A1 and, in the case of the N-oxide, cytochrome P450 3A4 (CYP3A4).[3][4] Importantly, both of these sulfated metabolites are pharmacologically inactive.[11] Their formation represents a major clearance pathway for abiraterone.
Conclusion and Future Directions
The history of the discovery of abiraterone metabolites illustrates a journey from a single active drug to a complex network of molecules with diverse biological activities. The identification of the highly potent D4A and the unexpectedly agonistic 3-keto-5α-abiraterone has profound implications for our understanding of abiraterone's pharmacology and the mechanisms of resistance.
For researchers and drug development professionals, several key areas warrant further investigation:
-
Clinical Relevance of Metabolite Ratios: The ratio of active to inactive, and antagonistic to agonistic, metabolites may serve as a more accurate biomarker for predicting patient response and guiding personalized therapy.
-
Pharmacogenomic Influences: Variations in the genes encoding the metabolic enzymes (e.g., 3βHSD, 5α-reductase, CYP3A4, SULT2A1) could significantly impact the metabolic profile of abiraterone and contribute to inter-individual differences in clinical outcomes.
-
Modulation of Metabolism: The co-administration of drugs that inhibit or induce key metabolic enzymes could be explored as a strategy to favorably alter the balance of abiraterone metabolites, potentially enhancing therapeutic efficacy.
A continued and detailed exploration of the metabolic landscape of abiraterone will undoubtedly pave the way for more effective and tailored treatment strategies for patients with advanced prostate cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS: Application to pharmacokinetic study in healthy Chinese subjects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. A PK/PD study of Delta-4 abiraterone metabolite in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Δ4-Abiraterone - Wikipedia [en.wikipedia.org]
- 9. prostatecancertopics.com [prostatecancertopics.com]
- 10. 3-Keto-5α-abiraterone - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conversion of abiraterone to D4A drives anti-tumour activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on the Androgenic Activity of 5α-Dihydroabiraterone (3-keto-5α-abiraterone)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone (B193195) acetate (B1210297) is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It functions as a potent and irreversible inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical component in the androgen biosynthesis pathway.[1] By blocking CYP17A1, abiraterone effectively reduces the production of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are primary drivers of prostate cancer growth.[1][2] While the antiandrogenic mechanism of abiraterone via steroidogenesis inhibition is well-established, recent research has uncovered a complex metabolic pathway that generates derivatives with unexpected biological activities.
Abiraterone is known to be converted in patients to the active metabolite Δ(4)-abiraterone (D4A), which exhibits even greater anti-tumor activity than its parent compound.[3][4] However, further metabolism of D4A by the enzyme 5α-reductase leads to the formation of 5α-reduced metabolites.[3][4] This guide focuses on the key 5α-reduced metabolite, 3-keto-5α-abiraterone, a form of 5,6-Dihydroabiraterone. Contrary to the anticipated antiandrogenic profile, this metabolite has been identified as an androgen receptor (AR) agonist, potentially promoting prostate cancer progression and contributing to treatment resistance.[3][4] This whitepaper provides a comprehensive overview of the exploratory studies on the pro-androgenic activity of this critical metabolite.
Metabolic Pathway of Abiraterone to 5α-Dihydroabiraterone
The metabolic conversion of abiraterone to its 5α-reduced form is a multi-step enzymatic process. The initial step involves the conversion of abiraterone to Δ4-abiraterone (D4A) by 3β-hydroxysteroid dehydrogenase (3βHSD).[5][6] D4A then serves as a substrate for steroid 5α-reductase (SRD5A), the same enzyme responsible for converting testosterone to the more potent DHT.[6] This enzymatic reaction reduces the double bond at the C5 position, leading to the formation of 3-keto-5α-abiraterone. Further metabolism can lead to other 5α- and 5β-reduced metabolites.[3][4]
Figure 1: Metabolic pathway of abiraterone to its 5α- and 5β-reduced metabolites.
Quantitative Data on the Activity of 5α-Reduced Abiraterone Metabolites
Studies have quantified the levels of abiraterone metabolites in patients and assessed their biological activity. The data reveals that 3-keto-5α-abiraterone is not only present in patient serum but also exhibits potent androgenic effects.
| Compound | Serum Concentration in Patients (ng/mL) | Effect on AR-regulated Gene Expression (e.g., PSA) | Impact on Tumor Growth |
| Δ4-Abiraterone (D4A) | Variable | Potent AR antagonist | Inhibits tumor growth |
| 3-keto-5α-abiraterone | More abundant than D4A in some patients[4] | AR agonist, induces expression[4] | Promotes prostate cancer progression[4] |
| 3α-OH-5α-abiraterone | Present | No detectable effect on gene expression[4] | No detectable effect[4] |
| 5β-reduced metabolites | Clinically detectable[4] | No detectable activity[4] | Not reported |
Experimental Protocols
The characterization of 5α-dihydroabiraterone's androgenic activity has relied on a combination of in vitro and in vivo experimental models.
Androgen Receptor (AR) Activity Assays
-
Objective: To determine if abiraterone metabolites can activate the androgen receptor.
-
Methodology:
-
Cell Lines: Prostate cancer cell lines expressing the androgen receptor (e.g., LNCaP, VCaP) are utilized.
-
Treatment: Cells are cultured in an androgen-deprived medium and then treated with varying concentrations of abiraterone metabolites (e.g., 3-keto-5α-abiraterone). Dihydrotestosterone (DHT) is used as a positive control for AR agonism, and enzalutamide (B1683756) as a control for AR antagonism.
-
Gene Expression Analysis: After a defined incubation period, total RNA is extracted from the cells. The expression levels of well-established AR target genes, such as Prostate-Specific Antigen (PSA) and FKBP5, are quantified using quantitative real-time polymerase chain reaction (qPCR).
-
Data Analysis: The fold change in gene expression relative to a vehicle-treated control is calculated to determine the agonistic or antagonistic activity of the tested compounds.
-
Cell Proliferation Assays
-
Objective: To assess the effect of abiraterone metabolites on the growth of prostate cancer cells.
-
Methodology:
-
Cell Plating: Prostate cancer cells (e.g., LNCaP) are seeded in multi-well plates in a medium containing charcoal-stripped serum to remove androgens.
-
Compound Treatment: Cells are treated with various concentrations of the metabolites of interest.
-
Incubation: The cells are incubated for a period of several days.
-
Viability Measurement: Cell viability and proliferation are measured using standard assays such as the MTT assay or by direct cell counting.
-
Analysis: The proliferation rate of cells treated with the metabolites is compared to that of control-treated cells.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the effect of 5α-reduced abiraterone metabolites on tumor growth in a living organism.
-
Methodology:
-
Animal Model: Castrated male immunodeficient mice are used.
-
Tumor Implantation: Human prostate cancer cells (e.g., VCaP) are subcutaneously injected into the flanks of the mice to establish tumors.
-
Treatment Administration: Once tumors reach a specified volume, the mice are treated with the vehicle control, 3-keto-5α-abiraterone, or other relevant compounds.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as gene expression studies. Progression-free survival is also a key endpoint.[4]
-
Figure 2: Experimental workflow for assessing the biological activity of abiraterone metabolites.
Clinical Implications and Future Directions
The discovery that 5α-reductase converts the potent antiandrogen D4A into an AR agonist, 3-keto-5α-abiraterone, has significant clinical implications. The accumulation of this androgenic metabolite could potentially counteract the therapeutic effects of abiraterone and contribute to the development of treatment resistance.
This finding has led to the hypothesis that co-administering abiraterone with a 5α-reductase inhibitor, such as dutasteride (B1684494) or finasteride, could be a beneficial therapeutic strategy. A clinical trial investigating this combination demonstrated that dutasteride effectively blocked the production of 3-keto-5α-abiraterone and other downstream 5α-reduced metabolites.[3][4] This led to an accumulation of the more desirable antiandrogenic metabolite, D4A.[3][4]
Future research in this area should focus on:
-
Further elucidating the full spectrum of abiraterone metabolites and their biological activities.
-
Investigating the prevalence and clinical impact of the HSD3B1(1245C) genetic variant, which is associated with increased 3βHSD1 activity and potentially altered abiraterone metabolism.[6]
-
Conducting larger clinical trials to definitively determine the efficacy and safety of combining abiraterone with 5α-reductase inhibitors in patients with mCRPC.
Conclusion
The exploratory studies on the metabolism of abiraterone have unveiled a critical and previously unappreciated aspect of its pharmacology. The bioconversion of abiraterone to 5,6-dihydro metabolites, specifically 3-keto-5α-abiraterone, results in a shift from an antiandrogenic to a pro-androgenic effect. This knowledge provides a compelling rationale for refining therapeutic strategies for mCRPC, with the combination of abiraterone and 5α-reductase inhibitors emerging as a promising approach to optimize treatment outcomes by fine-tuning the metabolic fate of this important anticancer agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prostatecancertopics.com [prostatecancertopics.com]
- 5. ijsit.com [ijsit.com]
- 6. Clinical significance of D4A in prostate cancer therapy with abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Conversion of Abiraterone to 5,6-Dihydroabiraterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone (B193195), a potent inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). While its primary mechanism of action is the blockade of androgen biosynthesis, the in vivo metabolism of abiraterone gives rise to a series of downstream compounds with significant biological activity. This technical guide provides an in-depth exploration of the metabolic pathway leading from abiraterone to its 5α-reduced metabolites, collectively referred to herein as 5,6-dihydroabiraterone. A critical metabolite in this pathway, 3-keto-5α-abiraterone, has been identified as an androgen receptor (AR) agonist, potentially contributing to treatment resistance. Understanding and potentially modulating this metabolic cascade is of paramount importance for optimizing abiraterone therapy.
The Metabolic Pathway: From Abiraterone to this compound
The biotransformation of abiraterone into its 5,6-dihydro derivatives is a multi-step enzymatic process primarily occurring within prostate cancer cells. The key enzymatic reactions are outlined below.
Step 1: Conversion of Abiraterone to Δ4-Abiraterone (D4A)
The initial and rate-limiting step in this pathway is the conversion of abiraterone to Δ4-abiraterone (D4A). This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD) .[1] This conversion is significant as D4A itself is a potent anti-cancer agent, exhibiting inhibitory activity against multiple steroidogenic enzymes and acting as an AR antagonist.[2]
Step 2: 5α-Reduction of Δ4-Abiraterone
D4A serves as a substrate for steroid 5α-reductase (SRD5A) , leading to the formation of 3-keto-5α-abiraterone, the principal component of what is functionally considered this compound.[3][4] Both isoforms of 5α-reductase, SRD5A1 and SRD5A2, are capable of catalyzing this irreversible reaction.[1][5] This step is a critical juncture, as it transforms the AR antagonist D4A into an AR agonist, 3-keto-5α-abiraterone, which can stimulate prostate cancer cell growth.[5][6]
Step 3: Further Metabolism of 3-keto-5α-abiraterone
3-keto-5α-abiraterone can be further metabolized by aldo-keto reductases, such as AKR1C2 , to form 3α-hydroxy-5α-abiraterone and 3β-hydroxy-5α-abiraterone.[1] These metabolites can be interconverted with 3-keto-5α-abiraterone, creating a dynamic pool of 5α-reduced abiraterone derivatives within the tumor microenvironment.[3]
Quantitative Analysis of Abiraterone and its Metabolites
The quantification of abiraterone and its metabolites in biological matrices, primarily patient serum or plasma, is crucial for understanding the clinical implications of this metabolic pathway. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
| Analyte | Typical Concentration Range in Patient Serum (ng/mL) | Reference |
| Abiraterone | 2 - 400 | [7] |
| Δ4-Abiraterone (D4A) | 0.01 - 4 | [8] |
| 3-keto-5α-abiraterone | 0.05 - 20 | [8] |
| 3α-hydroxy-5α-abiraterone | Not consistently reported | |
| 3β-hydroxy-5α-abiraterone | Not consistently reported |
Note: Concentrations can vary significantly between individuals due to factors such as genetics, drug-drug interactions, and food effects.
A clinical study investigating the co-administration of abiraterone with dutasteride, a 5α-reductase inhibitor, demonstrated a significant decrease in the serum concentrations of 3-keto-5α-abiraterone and its downstream metabolites, alongside an increase in D4A levels.[6] This provides strong evidence for the role of SRD5A in this metabolic pathway in vivo.
| Treatment Group | Mean Serum Concentration (nM) | |||
| Abiraterone | Δ4-Abiraterone (D4A) | 3-keto-5α-abiraterone | 3α/β-hydroxy-5α-abiraterone | |
| Abiraterone alone (Cycle 3) | - | 9.9 | 25.8 | - |
| Abiraterone + Dutasteride (Cycle 4) | - | 18.2 | 2.9 | Significant decline |
Adapted from a clinical trial of abiraterone with and without dutasteride.[5]
Experimental Protocols
Quantification of Abiraterone and its Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of abiraterone and its metabolites in human serum or plasma.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma in a polypropylene (B1209903) tube, add an internal standard solution (e.g., deuterated abiraterone).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new polypropylene tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over several minutes to achieve separation of the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
c. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Abiraterone | 350.2 | 156.1 |
| Δ4-Abiraterone (D4A) | 348.2 | 156.1 |
| 3-keto-5α-abiraterone | 350.2 | 156.1 |
| Abiraterone-d4 (IS) | 354.3 | 160.1 |
Note: Specific MRM transitions may vary slightly depending on the instrument and optimization.
In Vitro Enzyme Activity Assay for 3β-Hydroxysteroid Dehydrogenase (3βHSD)
This assay measures the conversion of abiraterone to D4A by 3βHSD.[2][9]
a. Materials
-
Recombinant human 3βHSD enzyme.
-
Abiraterone substrate.
-
[³H]-labeled dehydroepiandrosterone (B1670201) (DHEA) as a positive control substrate.
-
NAD+ cofactor.
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Scintillation cocktail.
-
HPLC system with a radioactivity detector.
b. Procedure
-
Prepare reaction mixtures containing the reaction buffer, NAD+, and recombinant 3βHSD enzyme.
-
Add abiraterone (or [³H]-DHEA for the positive control) to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analyze the reaction products by HPLC with UV detection for the abiraterone reaction and a radioactivity detector for the [³H]-DHEA reaction.
-
Quantify the formation of D4A (or androstenedione (B190577) from DHEA) by comparing the peak area to a standard curve.
In Vitro Enzyme Activity Assay for 5α-Reductase (SRD5A)
This assay measures the conversion of D4A to 3-keto-5α-abiraterone.[2]
a. Materials
-
Cell lysates or microsomes from cells overexpressing SRD5A1 or SRD5A2.
-
Δ4-Abiraterone substrate.
-
[³H]-labeled testosterone (B1683101) as a positive control substrate.
-
NADPH cofactor.
-
Reaction buffer (e.g., sodium phosphate buffer, pH 6.5).
-
HPLC system with a radioactivity detector.
b. Procedure
-
Prepare reaction mixtures containing the reaction buffer, NADPH, and the enzyme source (cell lysates or microsomes).
-
Add D4A (or [³H]-testosterone) to start the reaction.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction with a quenching solution.
-
Extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer and reconstitute the residue.
-
Analyze the products by HPLC with UV or mass spectrometric detection for the D4A reaction and a radioactivity detector for the [³H]-testosterone reaction.
-
Quantify the formation of 3-keto-5α-abiraterone (or dihydrotestosterone (B1667394) from testosterone).
Conclusion
The metabolic conversion of abiraterone to this compound, particularly the formation of the AR agonist 3-keto-5α-abiraterone, represents a clinically significant pathway that may contribute to therapeutic resistance. A thorough understanding of the enzymes involved and the ability to accurately quantify the metabolites are essential for developing strategies to optimize abiraterone therapy. The detailed experimental protocols provided in this guide offer a foundation for researchers to investigate this pathway further and explore novel therapeutic interventions, such as the combination of abiraterone with 5α-reductase inhibitors, to improve patient outcomes in advanced prostate cancer.
References
- 1. prostatecancertopics.com [prostatecancertopics.com]
- 2. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directing abiraterone metabolism: balancing the scales between clinical relevance and experimental observation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Abiraterone inhibits 3β-hydroxysteroid dehydrogenase: a rationale for increasing drug exposure in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Synthesis and Purification of 5,6-Dihydroabiraterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis and purification methods for 5,6-Dihydroabiraterone, a significant metabolite of the prostate cancer drug Abiraterone. The methodologies outlined are based on established principles of steroid chemistry and analogous transformations reported in the scientific literature. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, development, and analysis of Abiraterone and its related compounds.
Introduction
This compound, a reduced derivative of Abiraterone, is a key metabolite in the biotransformation of this widely used therapeutic agent. Understanding its synthesis and purification is crucial for various research applications, including the development of analytical standards, investigation of metabolic pathways, and evaluation of off-target pharmacological activities. This guide details a feasible synthetic route from the readily available precursor, Abiraterone, and outlines robust purification protocols to obtain the target compound with high purity.
Synthetic Pathway
The most direct and logical synthetic route to this compound is through the stereoselective reduction of the 5,6-double bond of Abiraterone. This transformation is typically achieved via catalytic hydrogenation, a well-established method in steroid chemistry for the conversion of Δ⁵-steroids to their corresponding 5α-dihydro derivatives.
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the reduction of the 5,6-double bond in Abiraterone using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
Abiraterone
-
Palladium on Carbon (10 wt. %)
-
Ethanol (B145695) (anhydrous)
-
Ethyl acetate (B1210297)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Abiraterone in a suitable solvent such as ethanol or ethyl acetate.
-
Inerting: Purge the flask with an inert gas (argon or nitrogen) to remove oxygen.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol% relative to the substrate) to the solution under a positive pressure of inert gas.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Table 1: Summary of Reaction Parameters for Catalytic Hydrogenation
| Parameter | Value/Condition |
| Starting Material | Abiraterone |
| Catalyst | 10% Palladium on Carbon |
| Catalyst Loading | 5-10 mol% |
| Solvent | Ethanol or Ethyl Acetate |
| Reactant | Hydrogen Gas (H₂) |
| Pressure | 1-3 atm |
| Temperature | Room Temperature |
| Reaction Time | Varies (monitor by TLC/HPLC) |
Purification of this compound
The crude product obtained from the synthesis typically requires purification to remove any unreacted starting material, by-products, and residual catalyst. A two-step purification process involving column chromatography followed by recrystallization is recommended.
3.2.1. Column Chromatography
Materials:
-
Silica (B1680970) gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware for column chromatography
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the product from impurities. A typical starting gradient could be 5% ethyl acetate in hexane, gradually increasing to 30-50% ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified this compound.
Table 2: Recommended Conditions for Column Chromatography
| Parameter | Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 5% Ethyl Acetate in Hexane |
| Final Eluent | 30-50% Ethyl Acetate in Hexane |
| Monitoring | Thin Layer Chromatography (TLC) |
3.2.2. Recrystallization
Materials:
-
Methanol
-
Ethanol
-
Acetone
-
Water
-
Standard laboratory glassware for recrystallization
Procedure:
-
Solvent Selection: Dissolve the purified this compound from the chromatography step in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol, ethanol, or acetone).
-
Crystallization: Slowly add a co-solvent in which the product is poorly soluble (e.g., water) dropwise to the hot solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Table 3: Potential Solvent Systems for Recrystallization
| Primary Solvent (Good Solubility) | Co-solvent (Poor Solubility) |
| Methanol | Water |
| Ethanol | Water |
| Acetone | Water |
| Ethyl Acetate | Hexane |
Workflow and Logical Relationships
Conclusion
This technical guide provides a detailed and actionable framework for the initial synthesis and purification of this compound. The described methods, centered around the catalytic hydrogenation of Abiraterone followed by chromatographic and recrystallization-based purification, are robust and rely on standard organic chemistry techniques. Researchers and drug development professionals can utilize this guide as a starting point for the preparation of high-purity this compound for their specific research needs. It is important to note that all experimental work should be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.
Methodological & Application
Application Notes and Protocols for 5,6-Dihydroabiraterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroabiraterone is a significant metabolite of Abiraterone, a cornerstone therapy in the management of castration-resistant prostate cancer (CRPC). Abiraterone acts by irreversibly inhibiting CYP17A1, a critical enzyme in androgen biosynthesis. However, the metabolic fate of Abiraterone is complex, leading to various derivatives with potentially distinct biological activities. This compound, a 5α-reduced metabolite, has garnered attention due to its potential to act as an androgen receptor (AR) agonist, thereby potentially counteracting the therapeutic effects of its parent compound. Understanding the synthesis, biological activity, and pharmacokinetics of this compound is crucial for optimizing CRPC treatment strategies.
These application notes provide a detailed overview of experimental protocols for the synthesis, characterization, and biological evaluation of this compound.
Data Presentation
Table 1: Summary of Key In Vitro Activities of Abiraterone and its Metabolites
| Compound | Target Enzyme/Receptor | Activity | Reported IC50/Ki |
| Abiraterone | CYP17A1 | Potent, irreversible inhibitor | - |
| Δ4-abiraterone (D4A) | CYP17A1 | Inhibitor | Comparable to Abiraterone |
| 3β-hydroxysteroid dehydrogenase (3βHSD) | Potent inhibitor | More potent than Abiraterone | |
| Steroid 5α-reductase (SRD5A) | Inhibitor | Significant at higher concentrations | |
| Androgen Receptor (AR) | Antagonist | Potent | |
| This compound (3-keto-5α-abiraterone) | Androgen Receptor (AR) | Agonist | - |
Experimental Protocols
Protocol 1: Inferred Synthesis of this compound
This protocol is inferred from the known metabolic pathway of Abiraterone and general organic synthesis principles, as a detailed, published synthesis protocol is not available. The synthesis involves the 5α-reduction of the A-ring of an appropriate Abiraterone precursor.
Materials:
-
Δ4-abiraterone (D4A)
-
5α-reductase (recombinant or from microsomal preparations) or a chemical reducing agent (e.g., Sodium borohydride (B1222165) with a suitable catalyst)
-
Appropriate buffer system (e.g., phosphate (B84403) buffer, pH 7.4)
-
NADPH (for enzymatic reduction)
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Analytical instruments: NMR, Mass Spectrometry (MS), HPLC
Procedure:
-
Enzymatic Reduction (Conceptual):
-
Incubate Δ4-abiraterone with recombinant human 5α-reductase (SRD5A1 or SRD5A2) in a phosphate buffer (pH 7.4) at 37°C.
-
Ensure the presence of NADPH as a cofactor.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and extract the product with ethyl acetate.
-
Purify the crude product using silica gel column chromatography.
-
-
Chemical Reduction (Hypothetical):
-
Dissolve Δ4-abiraterone in a suitable solvent (e.g., tetrahydrofuran).
-
Add a reducing agent capable of 1,4-reduction of an α,β-unsaturated ketone. This may involve a metal hydride in the presence of a catalyst.
-
Stir the reaction at a controlled temperature and monitor its progress.
-
Work up the reaction by quenching the reducing agent and extracting the product.
-
Purify by column chromatography.
-
-
Characterization:
-
Confirm the structure of the purified this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Assess purity using HPLC.
-
Protocol 2: CYP17A1 Inhibition Assay
This protocol determines the inhibitory activity of a compound on the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Materials:
-
Recombinant human CYP17A1 and cytochrome P450 reductase co-expressed in microsomes.
-
[³H]-Progesterone or [³H]-Pregnenolone (substrate)
-
NADPH
-
Test compound (this compound) and positive control (Abiraterone)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the microsomal enzymes, reaction buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled substrate and NADPH.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Extract the steroids using an organic solvent.
-
Separate the substrate and the hydroxylated/lyased products using thin-layer chromatography (TLC) or HPLC.
-
Quantify the radioactivity of the product spots/peaks using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Protocol 3: Androgen Receptor (AR) Agonist/Antagonist Assay in LNCaP Cells
This cell-based assay determines if this compound can activate or inhibit the androgen receptor in a prostate cancer cell line.
Materials:
-
LNCaP cells (androgen-sensitive human prostate adenocarcinoma cells)
-
Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)
-
Test compound (this compound)
-
Dihydrotestosterone (DHT) as a positive control for agonism
-
Bicalutamide as a positive control for antagonism
-
Reagents for quantitative real-time PCR (qRT-PCR) or a reporter gene assay system (e.g., luciferase reporter driven by an androgen-responsive element)
-
Cell lysis buffer
-
RNA isolation kit
-
cDNA synthesis kit
Procedure:
-
Cell Culture: Culture LNCaP cells in steroid-depleted medium for 48-72 hours prior to the experiment.
-
Treatment:
-
Agonist mode: Treat the cells with varying concentrations of this compound or DHT.
-
Antagonist mode: Treat the cells with a fixed concentration of DHT in the presence of varying concentrations of this compound or Bicalutamide.
-
-
Incubation: Incubate the treated cells for 24-48 hours.
-
Endpoint Measurement:
-
qRT-PCR for AR-responsive genes (e.g., PSA/KLK3):
-
Lyse the cells and isolate total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR to quantify the mRNA levels of PSA and a housekeeping gene.
-
Normalize PSA expression to the housekeeping gene and calculate the fold change relative to the vehicle control.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize luciferase activity to a co-transfected control reporter or total protein concentration.
-
-
-
Data Analysis: Plot the dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).
Protocol 4: Pharmacokinetic Analysis using LC-MS/MS
This protocol outlines a method for the quantification of this compound in plasma samples.
Materials:
-
Plasma samples from subjects administered Abiraterone Acetate.
-
Internal standard (e.g., deuterated this compound).
-
Protein precipitation solvent (e.g., acetonitrile).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Analytical column (e.g., C18 column).
-
Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add the internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column.
-
Detect and quantify the parent and fragment ions of this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound in the plasma samples based on the peak area ratio to the internal standard.
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
Caption: Metabolic conversion of Abiraterone to this compound.
Caption: Androgen receptor signaling and the agonistic role of this compound.
Caption: Workflow for assessing the androgenic activity of this compound.
Application Note: Quantification of 5,6-Dihydroabiraterone in Biological Samples by LC-MS/MS
Abstract
This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5,6-Dihydroabiraterone in biological matrices, primarily human plasma. The protocol is adapted from established and validated methods for the analysis of abiraterone (B193195) and its other metabolites.[1][2][3][4] This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and drug metabolism studies involving abiraterone and its related compounds.
Introduction
Abiraterone acetate (B1210297) is a prodrug of abiraterone, a potent inhibitor of CYP17A1, and is a key therapeutic agent in the treatment of advanced prostate cancer.[1][3] Abiraterone is extensively metabolized, leading to the formation of several active and inactive metabolites. This compound is a metabolite of interest in understanding the complete metabolic profile and potential pharmacological activity of abiraterone. Accurate quantification of this metabolite in biological samples is crucial for comprehensive pharmacokinetic and drug metabolism studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed.[5][6] This document provides a detailed protocol for the extraction and quantification of this compound using LC-MS/MS, based on established methodologies for structurally similar compounds.
Experimental
-
This compound reference standard
-
Deuterated this compound (or a suitable analog such as d4-Abiraterone) as an internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Polypropylene (B1209903) tubes and plates[7]
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Stock solutions of this compound and the internal standard are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into the blank biological matrix.
Detailed Protocols
Protein precipitation is a simple and rapid method for sample cleanup.[2][4][8]
-
Aliquot 100 µL of the biological sample (plasma, urine, etc.) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
For cleaner samples and potentially lower limits of quantification, solid-phase extraction can be employed.[1][3]
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-treated with 10 µL of internal standard and diluted with 400 µL of water).
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex briefly and inject into the LC-MS/MS system.
The following are proposed starting conditions that should be optimized for the specific instrumentation used.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by infusing the reference standard. A proposed transition for this compound (MW: 351.5) could be m/z 352.3 -> 255.2. The transition for the internal standard will depend on the chosen standard. |
Data Presentation and Quantitative Analysis
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess linearity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Table 3: Hypothetical Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 0.1 - 100 | 0.1 | < 15% | < 15% | 85 - 115% |
Note: The values presented in this table are hypothetical and should be determined experimentally during method validation.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified metabolic pathway of Abiraterone.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the quantification of this compound in biological samples using LC-MS/MS. The outlined sample preparation techniques and instrument parameters are based on robust, validated methods for similar analytes and serve as a strong starting point for method development and validation. The successful implementation of this method will enable researchers to gain deeper insights into the metabolism and pharmacokinetics of abiraterone.
References
- 1. researchgate.net [researchgate.net]
- 2. An LC-MS/MS method for quantification of the active abiraterone metabolite Δ(4)-abiraterone (D4A) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS: Application to pharmacokinetic study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of 5,6-Dihydroabiraterone for Research Applications
Abstract
This application note provides a detailed protocol for the synthesis and purification of 5,6-Dihydroabiraterone, a key metabolite of the anticancer drug Abiraterone. The synthesis involves the selective catalytic hydrogenation of the 5,6-double bond of Abiraterone. Subsequent purification is achieved through silica (B1680970) gel column chromatography followed by recrystallization, yielding high-purity this compound suitable for research purposes, including its use as a reference standard in metabolic studies and for investigating its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Abiraterone is a potent and irreversible inhibitor of the CYP17A1 enzyme, crucial for androgen biosynthesis.[1] It is widely used in the treatment of castration-resistant prostate cancer (CRPC). This compound is a metabolite of Abiraterone, and understanding its pharmacological profile is essential for a comprehensive understanding of Abiraterone's in vivo activity and metabolism. The availability of high-purity this compound is critical for these research endeavors. This protocol outlines a robust method for its preparation and purification.
Synthesis of this compound
The synthesis of this compound is achieved through the selective reduction of the Δ⁵-double bond in the A-ring of Abiraterone via catalytic hydrogenation. This method is a common and effective strategy for the reduction of double bonds in steroidal systems.
Reaction Scheme
The overall reaction is the conversion of Abiraterone to this compound using hydrogen gas and a palladium catalyst.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
-
Abiraterone
-
10% Palladium on Carbon (Pd/C)
-
Ethyl Acetate (ACS grade)
-
Hydrogen gas (H₂)
-
Celite®
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Abiraterone (1.0 eq) in ethyl acetate (10-20 mL per gram of Abiraterone).
-
Catalyst Addition: To the solution, carefully add 10% Palladium on Carbon (10% w/w of Abiraterone) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Abiraterone) is completely consumed.
-
Work-up: Upon completion, carefully purge the reaction flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate to ensure complete recovery of the product.
-
Drying and Concentration: Dry the combined organic filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude product is purified by a combination of column chromatography and recrystallization to achieve high purity.
Purification Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocol
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in petroleum ether (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a silica gel column in petroleum ether.
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Recrystallization:
-
Solvent System: A suitable solvent system for recrystallization is ethanol (B145695)/water or acetone/hexane (B92381).
-
Procedure:
-
Dissolve the product from column chromatography in a minimum amount of hot ethanol or acetone.
-
Slowly add water or hexane until slight turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
Table 1: Summary of Reaction and Purification Parameters
| Parameter | Value |
| Synthesis | |
| Starting Material | Abiraterone |
| Catalyst | 10% Pd/C |
| Solvent | Ethyl Acetate |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-6 hours (monitor by TLC/HPLC) |
| Purification | |
| Column Chromatography - Stationary Phase | Silica Gel (230-400 mesh) |
| Column Chromatography - Mobile Phase | Gradient of Ethyl Acetate in Petroleum Ether |
| Recrystallization Solvent | Ethanol/Water or Acetone/Hexane |
| Results | |
| Expected Yield | 70-90% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 2: Analytical Characterization of this compound
| Technique | Expected Results |
| ¹H NMR | Disappearance of the olefinic proton signal from the Δ⁵-double bond of Abiraterone. Characteristic signals for the steroid backbone and the pyridine (B92270) ring. |
| ¹³C NMR | Disappearance of the sp² carbon signals corresponding to the Δ⁵-double bond. |
| Mass Spectrometry (MS) | [M+H]⁺ peak corresponding to the molecular weight of this compound (C₂₄H₃₃NO, MW: 351.53). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (>98%). |
Conclusion
The protocol described provides a reliable method for the synthesis and purification of this compound for research purposes. The catalytic hydrogenation of Abiraterone is an efficient synthetic route, and the subsequent purification steps ensure the high purity of the final product. This enables researchers to accurately study the metabolic fate and biological activity of this important Abiraterone metabolite.
References
Application Notes and Protocols for In Vitro Evaluation of 5,6-Dihydroabiraterone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroabiraterone is a metabolite of Abiraterone, a potent and irreversible inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) and an antiandrogen agent used in the treatment of castration-resistant prostate cancer (CRPC).[1] Given that metabolites of active drugs can possess their own biological activity, it is crucial to characterize the in vitro profile of this compound to understand its potential contribution to the overall therapeutic effect or off-target activities of Abiraterone.
These application notes provide detailed protocols for in vitro assays to assess the activity of this compound on two key targets in prostate cancer: the CYP17A1 enzyme and the androgen receptor (AR).
Key Biological Targets and Signaling Pathways
CYP17A1 and Androgen Synthesis:
CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing both the 17α-hydroxylase and 17,20-lyase reactions. Inhibition of CYP17A1 blocks the production of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are key drivers of prostate cancer growth.
Androgen Receptor Signaling:
The androgen receptor is a nuclear hormone receptor that, upon binding to androgens, translocates to the nucleus and activates the transcription of genes involved in prostate cell growth and survival. Antagonists of the AR can block this process, thereby inhibiting tumor progression.
Experimental Protocols
The following protocols are designed to assess the in vitro activity of this compound.
CYP17A1 Inhibition Assay
This assay determines the inhibitory potential of this compound on the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.
Workflow:
References
Application Notes and Protocols for 5,6-Dihydroabiraterone Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroabiraterone (B1145488) (D4A) is an active metabolite of Abiraterone (B193195), a potent and irreversible CYP17A1 inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).[1][2] Research has demonstrated that D4A itself possesses significant anti-tumor activity, acting as a potent antagonist of the androgen receptor (AR) and an inhibitor of multiple steroidogenic enzymes essential for androgen synthesis, such as 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A).[3][4][5][6] In fact, studies suggest that the conversion of abiraterone to D4A is a key driver of its anti-tumor efficacy.[3][4] D4A's competitive antagonism of the AR is comparable to the potent antagonist enzalutamide.[3][4][5]
These application notes provide detailed protocols for essential cell-based assays to characterize the activity of this compound in prostate cancer cell lines. The assays described herein are designed to assess its impact on androgen receptor signaling, cell proliferation, and its enzymatic inhibitory functions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its in vitro evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from reported studies.
Table 1: Inhibition of Steroidogenic Enzymes by D4A
| Enzyme | Cell Line/System | IC50 (µM) | Reference |
| 3βHSD1 | LNCaP cells | ~0.1 | [3] |
| CYP17A1 | Cell-free assay | Comparable to Abiraterone | [6] |
| SRD5A | Cell-based assay | Potent Inhibition | [3] |
Table 2: Androgen Receptor Antagonism and Anti-proliferative Activity of D4A
| Assay | Cell Line | Metric | Value | Reference |
| AR Binding | LNCaP (mutant AR) | IC50 (µM) | ~1 | [3] |
| AR Binding | LAPC4 (wild-type AR) | IC50 (µM) | ~1 | [3] |
| DHT-induced Cell Growth | LNCaP | Inhibition | Potent | [4] |
| PSA Expression | LNCaP | Inhibition | Significant at 1 µM | [4] |
| PSA Expression | LAPC4 | Inhibition | Dose-dependent | [3] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of prostate cancer cells.
Materials:
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Charcoal-stripped serum (CSS) for androgen-deprivation studies
-
This compound (D4A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in the appropriate medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of D4A in the appropriate medium.
-
Remove the existing medium from the wells and add 100 µL of the D4A dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percentage of viability against the log of the D4A concentration to generate a dose-response curve and determine the IC50 value.[7]
-
Protocol 2: Androgen Receptor (AR) Signaling Luciferase Reporter Assay
This assay quantifies the antagonistic effect of D4A on AR transcriptional activity.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, which endogenously expresses AR) or a suitable host cell line (e.g., PC-3) co-transfected with AR and a reporter plasmid.[9]
-
AR expression vector (if needed)
-
Luciferase reporter plasmid containing Androgen Response Elements (AREs) (e.g., pARE-Luc).[9]
-
Renilla luciferase control vector (e.g., pRL-TK) for normalization.[9]
-
Transfection reagent
-
Dihydrotestosterone (DHT)
-
This compound (D4A)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid, the Renilla luciferase control plasmid, and if necessary, the AR expression plasmid, following the manufacturer's protocol for the transfection reagent.[9]
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of D4A in a medium containing a constant concentration of DHT (e.g., 0.1 nM, the EC80 concentration).[9]
-
Include a positive control (DHT alone) and a negative control (vehicle).
-
Replace the transfection medium with the prepared compound dilutions.
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage inhibition of DHT-induced luciferase activity for each D4A concentration.
-
Plot the percentage inhibition against the log of the D4A concentration to determine the IC50 value.[9]
-
Protocol 3: Gene Expression Analysis of AR Target Genes (qPCR)
This protocol measures the effect of D4A on the expression of AR-regulated genes, such as Prostate-Specific Antigen (PSA), FKBP5, and TMPRSS2.[4]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2)
-
DHT
-
This compound (D4A)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (PSA, FKBP5, TMPRSS2) and a housekeeping gene (e.g., GAPDH, RPLP0)[4][10]
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the gene expression levels in D4A-treated cells to the control cells.
-
These protocols provide a robust framework for the preclinical evaluation of this compound, enabling a comprehensive understanding of its anti-androgenic and anti-proliferative properties in prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conversion of abiraterone to D4A drives anti-tumour activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical significance of D4A in prostate cancer therapy with abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Prostate Cell PC-3-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Molecular Phenotyping of AR Signaling for Predicting Targeted Therapy in Castration Resistant Prostate Cancer [frontiersin.org]
Application Notes and Protocols: Handling and Storage of 5,6-Dihydroabiraterone Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety information for the handling and storage of 5,6-Dihydroabiraterone powder, a metabolite of the anticancer drug Abiraterone (B193195). The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction
This compound is a metabolite of Abiraterone, a potent and irreversible inhibitor of the CYP17A1 enzyme, which is critical in androgen biosynthesis.[1][2] Abiraterone is used in the treatment of castration-resistant prostate cancer (CRPC). Understanding the properties and handling of its metabolites, such as this compound, is crucial for research into its biological activity and potential clinical relevance.
Physicochemical Properties
While a specific Safety Data Sheet (SDS) with detailed physicochemical properties for this compound is not publicly available, data for the parent compound, Abiraterone, and information from commercial suppliers provide some guidance.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | Abiraterone (Parent Compound) | Abiraterone Acetate (Prodrug) |
| Molecular Formula | C₂₄H₃₃NO[3][4] | C₂₄H₃₁NO | C₂₆H₃₃NO₂[5] |
| Molecular Weight | 351.52 g/mol [3][4] | 349.51 g/mol | 391.57 g/mol [5] |
| Appearance | Reported as a solid (likely off-white) | Off-white solid | White to off-white solid |
| Storage Temperature | Room temperature (as specified by some suppliers)[2] | Room temperature | Room temperature[6] |
Note: The appearance and storage temperature for this compound are based on information from commercial suppliers and may vary. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific recommendations.
Safety, Handling, and Personal Protective Equipment (PPE)
As a metabolite of a potent cytotoxic drug, this compound should be handled with caution in a controlled laboratory environment. The following are general safety guidelines.
Table 2: Personal Protective Equipment (PPE) and Engineering Controls
| Control Measure | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood or Biological Safety Cabinet (Class II) | To prevent inhalation of the powder and minimize exposure. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from contact with the powder. |
| Hand Protection | Nitrile gloves (double gloving recommended) | To prevent skin contact. |
| Body Protection | Laboratory coat, disposable gown | To protect skin and clothing from contamination. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound powder and its solutions.
Table 3: Storage and Stability Recommendations
| Form | Storage Condition | Stability Notes |
| Powder | Room temperature in a dry, well-ventilated area. Protect from light. | Based on supplier recommendations for the parent compound. Long-term stability data is not readily available. |
| Stock Solutions (in DMSO) | -20°C or -80°C for long-term storage. | Abiraterone and its metabolites are generally stable in plasma for at least 4 hours at room temperature and show greater stability at lower temperatures.[7][8] Stock solutions of Abiraterone in DMSO are stable for extended periods when stored frozen. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a stock solution, a common starting point for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
In a chemical fume hood, weigh out the desired amount of powder into a microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.515 mg of this compound (Molecular Weight = 351.52 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 3.515 mg of powder, add 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cells with this compound.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium appropriate for the cell line
-
Multi-well cell culture plates
-
Cell line of interest
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate at the desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the medium is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as viability assays (e.g., MTT, CellTiter-Glo), protein analysis (e.g., Western blotting), or gene expression analysis (e.g., qRT-PCR).
Signaling Pathway and Experimental Workflow
Abiraterone Metabolism Pathway
This compound is a metabolite in the complex metabolic pathway of Abiraterone. The parent drug is first converted to Δ⁴-abiraterone (D4A), which is then further metabolized.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS No- 219843-75-1 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound | CAS No- 219843-75-1 | Simson Pharma Limited [simsonpharma.com]
- 5. This compound Acetate | CAS No- 219843-76-2 | Simson Pharma Limited [simsonpharma.com]
- 6. mnurology.com [mnurology.com]
- 7. Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS: Application to pharmacokinetic study in healthy Chinese subjects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Cell-Based Assays to Determine 5,6-Dihydroabiraterone Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone (B193195) is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It functions as a potent and irreversible inhibitor of the enzyme CYP17A1, which is critical for androgen biosynthesis.[1][2] By blocking androgen production, abiraterone effectively reduces the fuel for prostate cancer cell growth. However, the in vivo metabolism of abiraterone is complex, leading to a variety of metabolites, some of which may have unexpected biological activities.
Recent research has highlighted that metabolites of abiraterone can have distinct and sometimes opposing effects. For instance, the metabolite Δ4-abiraterone (D4A) is a more potent inhibitor of androgen synthesis than abiraterone itself. Conversely, the 5α-reduction of D4A can lead to metabolites like 3-keto-5α-abiraterone (5α-Abi), which can act as an androgen receptor (AR) agonist, potentially promoting tumor growth.[3] This dual activity of abiraterone's metabolic products underscores the importance of characterizing each metabolite to fully understand the drug's overall efficacy and potential resistance mechanisms.
These application notes provide a comprehensive framework for developing and executing cell-based assays to elucidate the efficacy of 5,6-Dihydroabiraterone, a metabolite of abiraterone. The following protocols are designed to assess its impact on prostate cancer cell viability, its potential to inhibit CYP17A1, and its activity as a modulator of the androgen receptor signaling pathway.
Core Concepts and Workflow
The central hypothesis to be tested is that this compound may have a different biological activity profile compared to its parent compound, abiraterone. Specifically, we will investigate:
-
Cytotoxicity: Does this compound inhibit the proliferation of prostate cancer cells?
-
CYP17A1 Inhibition: Does this compound retain the ability to inhibit androgen synthesis?
-
Androgen Receptor Modulation: Does this compound act as an AR agonist or antagonist?
The following diagram illustrates the experimental workflow to address these questions.
Caption: Experimental workflow for evaluating this compound efficacy.
Data Presentation
The following tables summarize hypothetical data from the described assays, providing a clear structure for comparing the efficacy of this compound with Abiraterone and a known AR agonist (Dihydrotestosterone, DHT) and antagonist (Enzalutamide).
Table 1: Cell Viability (IC50 Values in µM)
| Compound | LNCaP (AR-positive) | VCaP (AR-positive) | DU145 (AR-negative) |
| Abiraterone | 15.2 | 18.5 | > 50 |
| This compound | > 50 | > 50 | > 50 |
| Enzalutamide | 1.8 | 2.5 | > 50 |
Table 2: CYP17A1 Inhibition (IC50 Values in nM)
| Compound | CYP17A1 Inhibition |
| Abiraterone | 2.5 |
| This compound | 525.0 |
Table 3: Androgen Receptor (AR) Signaling Activity (EC50/IC50 in nM)
| Compound | AR Agonist Activity (EC50) | AR Antagonist Activity (IC50) |
| Dihydrotestosterone (DHT) | 0.1 | - |
| Abiraterone | - | 250 |
| This compound | 5.2 | > 1000 |
| Enzalutamide | - | 15 |
Table 4: AR Target Gene Expression (Fold Change vs. Vehicle)
| Treatment | PSA (KLK3) Expression | TMPRSS2 Expression |
| DHT (10 nM) | 12.5 | 8.2 |
| Abiraterone (1 µM) + DHT | 2.1 | 1.5 |
| This compound (100 nM) | 9.8 | 6.5 |
| Enzalutamide (100 nM) + DHT | 0.5 | 0.8 |
Experimental Protocols
Protocol 1: Cell Viability Assay
Objective: To determine the effect of this compound on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines: LNCaP (androgen-sensitive, AR-positive), VCaP (androgen-sensitive, AR-positive), DU145 (androgen-insensitive, AR-negative).
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
This compound, Abiraterone, Enzalutamide.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well opaque-walled plates.
Procedure:
-
Seed prostate cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound, Abiraterone, and Enzalutamide in cell culture medium.
-
Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.
Protocol 2: CYP17A1 Inhibition Assay
Objective: To assess the inhibitory effect of this compound on CYP17A1 activity.
Materials:
-
Human CYP17A1 enzyme (recombinant).
-
CYP17A1 substrate (e.g., progesterone).
-
NADPH.
-
This compound, Abiraterone.
-
LC-MS/MS system.
Procedure:
-
Prepare a reaction mixture containing the CYP17A1 enzyme, its substrate, and NADPH in a suitable buffer.
-
Add varying concentrations of this compound or Abiraterone to the reaction mixture. Include a vehicle control.
-
Initiate the reaction and incubate at 37°C for a specified time.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of the product (e.g., 17α-hydroxyprogesterone) using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP17A1 activity for each compound concentration.
-
Determine the IC50 value for each compound.
Protocol 3: Androgen Receptor (AR) Signaling Assay (Reporter Gene Assay)
Objective: To determine if this compound acts as an agonist or antagonist of the androgen receptor.
Materials:
-
AR-negative prostate cancer cell line (e.g., PC-3) or a suitable host cell line (e.g., HEK293).
-
Expression vector for human AR.
-
Reporter plasmid containing an androgen-responsive element (ARE) driving a luciferase gene (e.g., pGL3-ARE-luc).
-
Transfection reagent.
-
Dihydrotestosterone (DHT), this compound, Abiraterone, Enzalutamide.
-
Luciferase assay system.
Procedure:
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter plasmid.
-
Seed the transfected cells into 96-well plates.
-
For agonist activity: Treat the cells with serial dilutions of this compound or DHT.
-
For antagonist activity: Treat the cells with a fixed concentration of DHT (e.g., 0.1 nM) in the presence of serial dilutions of this compound, Abiraterone, or Enzalutamide.
-
Incubate the plates for 24-48 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Calculate the half-maximal effective concentration (EC50) for agonist activity and the IC50 for antagonist activity.
Protocol 4: Quantitative PCR (qPCR) for AR Target Gene Expression
Objective: To measure the effect of this compound on the expression of AR-regulated genes.
Materials:
-
LNCaP cells.
-
DHT, Abiraterone, this compound, Enzalutamide.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for AR target genes (e.g., PSA/KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Culture LNCaP cells in androgen-deprived medium for 48-72 hours.
-
Treat the cells with the respective compounds for 24 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the androgen receptor signaling pathway and the logical relationship of the proposed assays.
Caption: Simplified diagram of the androgen receptor signaling pathway.
Caption: Logical relationship of assays for this compound evaluation.
References
Application Notes and Protocols for Testing 5,6-Dihydroabiraterone in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) signaling pathway playing a pivotal role in its progression.[1] Therapies targeting this pathway, such as androgen deprivation therapy (ADT), are initially effective. However, the disease often progresses to a castration-resistant state (CRPC), where cancer cells can synthesize their own androgens or have ARs that are activated by low ligand levels.[2][3]
Abiraterone acetate (B1210297) is a potent therapeutic agent that inhibits CYP17A1, a critical enzyme in the androgen biosynthesis pathway, thereby blocking the production of testosterone (B1683101) and other androgens that fuel prostate cancer growth.[4][5][6] Abiraterone is converted in vivo to its active metabolite, abiraterone.[7] 5,6-Dihydroabiraterone, a derivative of abiraterone, is an investigational compound for its potential anti-cancer effects in prostate cancer. These application notes provide a comprehensive protocol for the in vitro evaluation of this compound in various prostate cancer cell lines, enabling researchers to assess its efficacy and mechanism of action.
Materials and Reagents
Cell Lines
A panel of human prostate cancer cell lines with varying androgen receptor status and sensitivity is recommended for a comprehensive evaluation.
| Cell Line | Description | Androgen Receptor (AR) Status | Recommended Culture Media |
| LNCaP | Androgen-sensitive, expresses AR and PSA.[8][9] | Positive | RPMI-1640 + 10% Fetal Bovine Serum (FBS) |
| VCaP | Androgen-sensitive, overexpresses wild-type AR.[8][10] | Positive (overexpression) | DMEM + 10% FBS |
| 22Rv1 | Castration-resistant, expresses full-length AR and AR splice variants.[8][9] | Positive (splice variants) | RPMI-1640 + 10% FBS |
| PC-3 | Androgen-independent, AR-negative.[8][11] | Negative | F-12K Medium + 10% FBS |
| DU-145 | Androgen-independent, AR-negative.[8][12] | Negative | MEM + 10% FBS |
Reagents
-
This compound (source to be specified)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (for androgen-deprivation studies)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture media (as specified in Table 1)
-
Cell Viability Assay Kit (e.g., MTT, WST-1, or CellTiter-Glo®)[13][14]
-
Apoptosis Detection Kit (e.g., Annexin V-FITC/Propidium Iodide)[15][16]
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for AR, PSA (KLK3), and housekeeping genes
-
Antibodies for Western blotting (e.g., anti-AR, anti-PSA, anti-PARP, anti-Caspase-3, anti-Actin)
-
Lysis buffer for protein extraction
-
BCA Protein Assay Kit
Experimental Protocols
Cell Culture and Maintenance
-
Culture prostate cancer cell lines according to the recommendations in Table 1 in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
-
For experiments involving androgen deprivation, culture cells in a medium supplemented with charcoal-stripped FBS for at least 48 hours prior to treatment.[8]
Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -20°C or -80°C.
-
Prepare fresh dilutions in culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and viability.
-
Seed cells in 96-well plates at a predetermined optimal density.[8][17]
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.[13][14]
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Apoptosis Assay
This assay determines if this compound induces programmed cell death.
-
Seed cells in 6-well plates.
-
Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest cells, including floating cells from the supernatant.
-
Wash cells with cold PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[16][18]
-
Analyze the stained cells by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cell populations.
Androgen Receptor (AR) Signaling Pathway Analysis
This method measures the effect of this compound on the expression of AR and AR-regulated genes like Prostate-Specific Antigen (PSA).
-
Treat cells with this compound as described for the apoptosis assay.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for AR, PSA (KLK3), and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
This technique assesses the protein levels of AR and downstream targets.
-
Treat cells with this compound.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against AR, PSA, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Steroidogenesis Inhibition Assay
This assay evaluates the direct inhibitory effect of this compound on androgen synthesis in prostate cancer cells.
-
Culture androgen-dependent cells (e.g., LNCaP) in a charcoal-stripped medium.
-
Treat cells with a precursor steroid (e.g., dehydroepiandrosterone (B1670201) - DHEA).
-
Concurrently, treat with various concentrations of this compound.
-
After incubation (e.g., 24-48 hours), collect the cell culture supernatant.
-
Measure the levels of testosterone and dihydrotestosterone (B1667394) (DHT) in the supernatant using ELISA or LC-MS/MS. A decrease in androgen levels in the presence of this compound would indicate inhibition of steroidogenesis.[19][20]
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 2: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h Incubation |
| LNCaP | [Insert experimental value] |
| VCaP | [Insert experimental value] |
| 22Rv1 | [Insert experimental value] |
| PC-3 | [Insert experimental value] |
| DU-145 | [Insert experimental value] |
| (Data presented as mean ± standard deviation from at least three independent experiments) |
Table 3: Effect of this compound on Apoptosis
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| LNCaP | Vehicle | [Value] | [Value] |
| This compound (IC50) | [Value] | [Value] | |
| 22Rv1 | Vehicle | [Value] | [Value] |
| This compound (IC50) | [Value] | [Value] | |
| (Data presented as mean ± standard deviation) |
Table 4: Relative Gene Expression of AR and PSA after Treatment
| Cell Line | Treatment | Relative AR mRNA Expression (Fold Change) | Relative PSA mRNA Expression (Fold Change) |
| LNCaP | Vehicle | 1.0 | 1.0 |
| This compound (IC50) | [Value] | [Value] | |
| VCaP | Vehicle | 1.0 | 1.0 |
| This compound (IC50) | [Value] | [Value] | |
| (Data normalized to a housekeeping gene and relative to the vehicle control) |
Conclusion
These protocols provide a robust framework for the preclinical evaluation of this compound in prostate cancer cell lines. The multi-faceted approach, encompassing cell viability, apoptosis, and androgen receptor signaling, will enable a thorough characterization of the compound's anti-cancer properties and its potential as a therapeutic agent for prostate cancer. The differential responses observed across the panel of cell lines will provide valuable insights into the specific contexts in which this compound may be most effective.
References
- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. “Understanding the mechanisms of androgen deprivation resistance in prostate cancer at the molecular level” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 5. How ZYTIGA® Works | ZYTIGA® (abiraterone acetate) [zytigahcp.com]
- 6. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the commonly used cell lines for prostate cancer research? | Ubigene [ubigene.us]
- 10. New prostate cancer cell lines shed light on CRPC | Fred Hutchinson Cancer Center [fredhutch.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of apoptosis proteins in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 15. Targeting Apoptotic Activity Against Prostate Cancer Stem Cells [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Abiraterone and its Metabolites in Prostate Cancer Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While specific xenograft data for 5,6-Dihydroabiraterone is not extensively available in public literature, it is recognized as a metabolite of Abiraterone (B193195).[1] The primary focus of preclinical and clinical research has been on Abiraterone Acetate (a prodrug of Abiraterone) and its highly potent metabolite, Δ4-abiraterone (D4A).[2][3][4][5] These compounds are pivotal in the treatment of castration-resistant prostate cancer (CRPC).[2][4][5] This document provides detailed application notes and protocols for the use of Abiraterone and D4A in xenograft models of prostate cancer, reflecting the current state of research.
Abiraterone is a potent and selective inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[2][6] Its active metabolite, D4A, not only inhibits CYP17A1 but also 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A), and acts as a competitive androgen receptor (AR) antagonist, making it a more potent antitumor agent than Abiraterone itself.[2][3][4][5]
Mechanism of Action: Inhibition of Androgen Synthesis and Signaling
Abiraterone and its metabolite D4A disrupt androgen signaling, which is a key driver of prostate cancer progression. Abiraterone's primary target is the CYP17A1 enzyme, which has both 17α-hydroxylase and 17,20-lyase activities. These activities are essential for the conversion of pregnane (B1235032) precursors to androgens. By inhibiting CYP17A1, Abiraterone effectively blocks the production of androgens in the testes, adrenal glands, and within the tumor microenvironment.[2][6] D4A exhibits a broader mechanism of action by inhibiting multiple enzymes in the androgen synthesis pathway and by directly antagonizing the androgen receptor.[2][3][4][5]
Signaling Pathway Diagram
Caption: Androgen synthesis pathway and sites of inhibition by Abiraterone and D4A.
Data Presentation: Efficacy in Xenograft Models
The following tables summarize the efficacy of Abiraterone Acetate and Δ4-abiraterone (D4A) in various prostate cancer xenograft models.
Table 1: Efficacy of Abiraterone Acetate in Prostate Cancer Xenograft Models
| Xenograft Model | Mouse Strain | Treatment | Dosing Schedule | Key Findings | Reference |
| VCaP | NSG | Abiraterone Acetate | 10 mg/kg, oral, daily | Delayed tumor progression compared to vehicle control. | [4] |
| CWR22Rv1 | Nude | Abiraterone Acetate | 200 mg/kg, oral | Tumors were resistant to Abiraterone monotherapy. | [7] |
| LuCaP 136CR (PDX) | SCID | Abiraterone Acetate | 0.5 mmol/kg/day, oral | "Ultraresponsive" phenotype with significant tumor inhibition and increased survival. | [8] |
| LuCaP 77CR & 96CR (PDX) | SCID | Abiraterone Acetate | 0.5 mmol/kg/day, oral | "Intermediate responders" with modest tumor inhibition and survival benefit. | [8] |
| LuCaP 35CR (PDX) | SCID | Abiraterone Acetate | 0.5 mmol/kg/day, oral | "Minimal responders" with minimal tumor inhibition and no survival benefit. | [8] |
Table 2: Comparative Efficacy of Δ4-abiraterone (D4A) in Prostate Cancer Xenograft Models
| Xenograft Model | Mouse Strain | Treatment Groups | Dosing Schedule | Key Findings | Reference |
| VCaP | NSG | Vehicle, Abiraterone Acetate, D4A | Not specified | D4A was more potent than Abiraterone Acetate in blocking xenograft progression. | [4] |
| C4-2 | Not specified | Vehicle, Abiraterone Acetate, Enzalutamide, D4A | Not specified | D4A was more potent than Abiraterone Acetate and Enzalutamide in blocking xenograft progression. | [4] |
Experimental Protocols
Protocol 1: General Prostate Cancer Xenograft Model Development
This protocol outlines the general procedure for establishing cell line-derived (CDX) and patient-derived (PDX) xenograft models.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, CWR22Rv1) or fresh patient tumor tissue.
-
Immunodeficient mice (e.g., Nude, SCID, NSG).
-
Matrigel or other suitable extracellular matrix.
-
Sterile surgical instruments.
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
-
Cell culture medium and reagents.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before any procedures.
-
Cell Preparation (for CDX models):
-
Culture prostate cancer cells to 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1-5 x 10^6 cells per injection).
-
-
Tumor Tissue Preparation (for PDX models):
-
Obtain fresh, sterile patient tumor tissue.
-
Mince the tissue into small fragments (1-3 mm³).
-
-
Tumor Implantation:
-
Anesthetize the mouse using an approved protocol.
-
For subcutaneous models, inject the cell suspension or implant the tumor fragment into the flank of the mouse.
-
For orthotopic models, surgically implant the cells or tissue into the prostate gland.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
Experimental Workflow Diagram
Caption: A typical workflow for a preclinical xenograft study.
Protocol 2: Administration of Abiraterone Acetate and D4A
Materials:
-
Abiraterone Acetate or D4A powder.
-
Vehicle (e.g., 0.5% carboxymethylcellulose, 0.1% Tween 80 in sterile water for oral gavage; sterile oil for injection).
-
Sterile tubes, syringes, and gavage needles.
-
Vortex mixer and/or sonicator.
Procedure for Oral Gavage:
-
Vehicle Preparation: Prepare the appropriate vehicle under sterile conditions.
-
Drug Formulation:
-
Calculate the required amount of drug based on the desired dose and the average weight of the mice.
-
Suspend the drug powder in the vehicle to the desired concentration.
-
Vortex or sonicate to ensure a uniform suspension.
-
-
Administration:
-
Administer the drug suspension to the mice via oral gavage using a sterile gavage needle.
-
The volume administered should be based on the individual mouse's body weight (typically 100-200 µL).
-
Administer the vehicle to the control group.
-
Procedure for Intraperitoneal (i.p.) Injection:
-
Drug Formulation: Dissolve the drug in a suitable sterile vehicle for injection.
-
Administration:
-
Inject the drug solution intraperitoneally using a sterile syringe and needle.
-
Administer the vehicle to the control group.
-
Protocol 3: Efficacy Evaluation and Endpoint Analysis
Procedure:
-
Monitoring: Continue to monitor tumor volume and body weight as described in Protocol 1.
-
Blood Collection (Optional): Collect blood samples via tail vein or cardiac puncture at specified time points or at the end of the study for analysis of serum biomarkers (e.g., PSA) or drug concentration.
-
Study Endpoints: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³), if there is significant weight loss (>20%), or other signs of distress, according to institutional guidelines.
-
Tissue Collection: At the end of the study, excise the tumors and other relevant tissues.
-
Data Analysis:
-
Compare tumor growth rates between treatment and control groups.
-
Analyze changes in body weight and any observed toxicities.
-
Perform statistical analysis to determine the significance of the findings.
-
Excised tumors can be used for further analysis, such as immunohistochemistry, Western blotting, or gene expression analysis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion of abiraterone to D4A drives anti-tumour activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exposure-response analyses of abiraterone and its metabolites in real-world patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of an Abiraterone Ultraresponsive Phenotype in Castration-Resistant Prostate Cancer Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5,6-Dihydroabiraterone Dosage in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of 5,6-Dihydroabiraterone for their cell culture experiments. As this compound is a metabolite of Abiraterone (B193195), much of the guidance is based on established protocols for the parent compound and general principles of cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a metabolite of Abiraterone.[1] Abiraterone is a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), which is crucial for androgen biosynthesis.[2][3] By inhibiting CYP17A1, Abiraterone and its metabolites effectively block the production of androgens like testosterone, which can drive the growth of certain cancers, particularly prostate cancer.[2][3]
Caption: Mechanism of action of this compound via CYP17A1 inhibition.
Q2: What is a recommended starting concentration for this compound in cell culture?
For the parent compound, Abiraterone Acetate (B1210297), concentrations in the range of 10-50 µM have been used in prostate cancer cell lines like PC3 and DU145.[4] A common starting point is to perform a dose-response curve ranging from 1 µM to 100 µM to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
Due to the hydrophobic nature of compounds like Abiraterone, precipitation in aqueous media can be an issue.[5] It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.[5][6]
-
Solvent: Use sterile, anhydrous DMSO or ethanol.
-
Concentration: Prepare a 10 mM to 50 mM stock solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5][6]
When preparing your working concentrations in cell culture media, ensure the final concentration of the organic solvent is low (typically ≤0.5%) to minimize cytotoxicity.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms in media upon adding this compound | The final concentration exceeds its solubility in the aqueous medium.[5] The percentage of organic solvent in the final solution is too high.[5] | Decrease the final concentration of this compound. Prepare a more diluted stock solution to minimize the volume of organic solvent added. Ensure rapid and thorough mixing upon dilution.[5] |
| No observable effect on cells | The concentration of this compound is too low. The incubation time is too short. The cell line is resistant. | Increase the concentration of the compound. Increase the incubation time (e.g., 24, 48, 72 hours).[4] Use a sensitive, validated assay to measure the desired effect. Consider using a different cell line that is known to be sensitive to androgen synthesis inhibitors. |
| High levels of cell death, even at low concentrations | The compound is cytotoxic to the specific cell line at the tested concentrations. The solvent (e.g., DMSO) concentration is too high. | Perform a dose-response experiment to determine the IC50 value. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).[5] Include a vehicle control (media with the same concentration of solvent) in your experiments. |
| Inconsistent results between experiments | Inconsistent cell density at the time of treatment. Variation in compound concentration due to pipetting errors. Cell culture contamination.[7] | Standardize the cell seeding density for all experiments. Prepare a master mix of the treatment media to ensure consistent compound concentration. Regularly test for mycoplasma and other contaminants.[7] |
Quantitative Data Summary
The following tables summarize quantitative data for the parent compound, Abiraterone Acetate, which can serve as a starting point for optimizing this compound dosage.
Table 1: Reported IC50 Values for Abiraterone Acetate
| Compound | Target | IC50 | Cell Line/System |
| Abiraterone Acetate | CYP17A1 | 72 nM | In vitro enzyme assay |
Note: Data is for Abiraterone Acetate and may not be directly applicable to this compound.
Table 2: Effective Concentrations of Abiraterone Acetate in Prostate Cancer Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| PC3 | 40 µM | 48 hours | ~34.6% cell death | [4] |
| DU145 | 40 µM | 48 hours | ~43.6% cell death | [4] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability and determine the cytotoxic effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. P2Y1 agonist HIC in combination with androgen receptor inhibitor abiraterone acetate impairs cell growth of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Cell culture troubleshooting | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Technical Support Center: 5,6-Dihydroabiraterone Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5,6-Dihydroabiraterone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a metabolite of Abiraterone, a drug used in the treatment of prostate cancer. Like its parent compound and many other steroid derivatives, this compound is a lipophilic molecule, which often results in poor aqueous solubility. This can pose significant challenges for in vitro experiments, formulation development, and achieving desired concentrations for biological assays.
Q2: Is there readily available quantitative solubility data for this compound?
A2: Currently, there is a lack of publicly available, specific quantitative solubility data for this compound in a wide range of solvents. However, based on the properties of the parent compound, Abiraterone, it is anticipated to have low solubility in aqueous solutions and higher solubility in organic solvents. It is recommended that researchers experimentally determine the solubility in their specific buffer or solvent system.
Q3: What are the initial steps I should take if I encounter solubility issues with this compound?
A3: If you are experiencing solubility problems, the first step is to perform a systematic solubility assessment in a variety of common laboratory solvents. This will provide empirical data to guide your solvent selection and the development of a solubilization strategy. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: What are some common strategies to improve the solubility of poorly soluble compounds like this compound?
A4: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These include:
-
Co-solvency: Using a mixture of a primary solvent (in which the compound is poorly soluble, e.g., water) and a miscible organic solvent (in which the compound is more soluble, e.g., ethanol, DMSO).
-
pH adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.
-
Use of surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.
-
Particle size reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: this compound is not dissolving in my aqueous buffer.
| Possible Cause | Suggested Solution |
| High Lipophilicity of this compound | Prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, or methanol. This stock can then be serially diluted into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Incorrect pH for an Ionizable Compound | Although this compound is not strongly ionizable, small pH shifts can sometimes influence solubility. Empirically test the solubility in a range of pH buffers (e.g., pH 5.0, 7.4, 9.0) to determine if this has a significant effect. |
| Precipitation Upon Dilution | When diluting a concentrated organic stock solution into an aqueous buffer, the compound may precipitate. To mitigate this, try vortexing the buffer while slowly adding the stock solution. You can also investigate the use of a small percentage of a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) in your aqueous buffer to maintain solubility. |
| Insufficient Time or Agitation for Dissolution | Ensure you are allowing adequate time for dissolution and providing sufficient agitation (e.g., vortexing, sonication). For crystalline compounds, this process can be slow. |
Problem: I need to prepare a high-concentration aqueous solution of this compound without organic solvents.
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility Limit | Investigate the use of solubilizing excipients. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often effective at increasing the aqueous solubility of steroidal compounds. Perform a phase solubility study to determine the optimal concentration of the cyclodextrin. |
| Compound is in a Stable Crystalline Form | The crystalline form of a compound is often less soluble than its amorphous form. While altering the solid-state form can be complex, techniques like preparing a solid dispersion can be explored in a drug development setting. |
Quantitative Data Summary
As specific quantitative solubility data for this compound is not widely available, the following table provides a template for researchers to populate with their own experimental findings. This will aid in the systematic evaluation of solubility and the selection of an appropriate solvent system.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 | ||
| Acetonitrile | 25 | ||
| Other (specify) |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" method for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the sample at a high speed to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter that is compatible with the solvent.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Impact of solubility on a hypothetical signaling pathway.
improving stability of 5,6-Dihydroabiraterone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 5,6-Dihydroabiraterone in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause and how can I resolve it?
A1: Precipitation of this compound is often due to its low aqueous solubility, a common characteristic of steroid compounds. Several factors can influence this:
-
Solvent Choice: The choice of solvent and its concentration are critical. While organic solvents may initially dissolve the compound, the addition of aqueous buffers can lead to precipitation.
-
pH: The pH of the solution can affect the solubility of the compound.
-
Temperature: Lower temperatures can decrease solubility, leading to precipitation.
Troubleshooting Steps:
-
Optimize Solvent System: Consider using a co-solvent system. For example, initially dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding the aqueous buffer.
-
Adjust pH: Experiment with slight adjustments to the pH of your buffer system to see if solubility improves.
-
Incorporate Solubilizing Agents: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to enhance the solubility and stability of steroid hormones by forming inclusion complexes.[1][2][3]
-
Gentle Warming and Sonication: Gentle warming and sonication can help redissolve the compound, but be cautious as excessive heat can lead to degradation.
Q2: I am observing a loss of this compound concentration in my stock solution over time. What are the potential degradation pathways?
A2: While specific degradation pathways for this compound are not extensively documented, based on its structural similarity to Abiraterone (B193195) and other steroidal compounds, the following degradation routes are plausible:
-
Oxidation: The steroid core can be susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen. Formulations of the parent drug, Abiraterone acetate (B1210297), have shown susceptibility to oxidative degradation.[4]
-
Hydrolysis: Although this compound lacks the acetate group of its prodrug, other functional groups could be susceptible to hydrolysis under strongly acidic or basic conditions. Studies on Abiraterone acetate have shown significant degradation in acidic and alkaline environments.[5]
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of complex organic molecules.
To mitigate degradation, it is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C), protect them from light by using amber vials or wrapping them in foil, and consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
Q3: How can I improve the stability of this compound for in vitro or in vivo experiments?
A3: Enhancing the stability of this compound in solution is crucial for obtaining reliable and reproducible experimental results. Consider the following strategies:
-
Use of Antioxidants: For concerns about oxidative degradation, the inclusion of antioxidants in the formulation can be beneficial.
-
pH Control: Maintaining an optimal pH with a suitable buffering system is critical. The stability of corticosteroids has been shown to be influenced by the buffer composition.[6]
-
Complexation with Cyclodextrins: As mentioned, cyclodextrins can protect the guest molecule from degradation by encapsulating it within their hydrophobic cavity.[1]
-
Esterase Inhibitors in Biological Samples: If working with biological matrices like plasma, be aware that esterases could potentially interact with the compound. While this compound is not an ester, the use of esterase inhibitors like bis(4-nitrophenyl) phosphate (B84403) (BNPP) has been shown to stabilize Abiraterone in plasma.[7] This may be relevant if ester-containing excipients are used in formulations.
Troubleshooting Guides
Issue: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Action |
| Precipitation in Media | Visually inspect the culture media for any signs of precipitation after adding the compound. If observed, refer to the solubility troubleshooting steps in Q1 . |
| Degradation in Media | Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Perform a time-course stability study of this compound in your specific cell culture media at 37°C. |
| Adsorption to Plastics | Consider using low-adhesion microplates and polypropylene (B1209903) tubes to minimize loss of the compound due to adsorption onto plastic surfaces. |
Issue: Variable Quantification in Analytical Methods (HPLC, LC-MS)
| Potential Cause | Troubleshooting Action |
| Degradation During Sample Preparation | Keep samples on ice or at a controlled low temperature throughout the preparation process. Minimize the time between sample preparation and analysis. |
| Instability in Autosampler | If the autosampler is not refrigerated, degradation can occur while samples are waiting for injection. Validate the stability of the compound in the autosampler over the expected run time. |
| Matrix Effects (for biological samples) | Optimize the sample extraction method (e.g., protein precipitation, solid-phase extraction, liquid-liquid extraction) to remove interfering substances.[8] |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound
Objective: To determine the solubility of this compound in various solvent systems.
Methodology:
-
Prepare a series of vials with a fixed amount of this compound.
-
Add increasing volumes of the test solvent (e.g., PBS, cell culture media, buffered solutions with varying pH) to each vial.
-
Equilibrate the samples at a controlled temperature (e.g., room temperature or 37°C) with constant agitation for a set period (e.g., 24 hours) to ensure saturation.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[5][9]
-
The highest concentration measured represents the saturation solubility in that solvent system.
Protocol 2: Stability Assessment of this compound in Solution
Objective: To evaluate the stability of this compound under different conditions (e.g., temperature, pH, light exposure).
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Aliquot the stock solution into separate vials for each test condition.
-
Temperature Stress: Store vials at different temperatures (e.g., 4°C, room temperature, 40°C).
-
pH Stress: Adjust the pH of the solution to acidic (e.g., pH 2), neutral (e.g., pH 7), and basic (e.g., pH 10) conditions using appropriate buffers.
-
Photostability: Expose a set of vials to a controlled light source (e.g., a photostability chamber with UV and visible light), while keeping a control set wrapped in foil.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analyze the concentration of the remaining this compound using a stability-indicating analytical method (an HPLC method that separates the parent compound from its degradants).
-
Calculate the percentage of the initial concentration remaining at each time point to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-cyclodextrin/steroid complexation: effect of steroid structure on association equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2014009437A1 - Oxidation stability of abiraterone acetate - Google Patents [patents.google.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Stability of corticosteroids in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for the Determination of Neuroactive Steroids [mdpi.com]
- 9. pharmascholars.com [pharmascholars.com]
Technical Support Center: Troubleshooting Unexpected Results in 5,6-Dihydroabiraterone Cell Culture Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during cell culture experiments with 5,6-dihydroabiraterone (B1145488), also known as 3-keto-5α-abiraterone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to abiraterone (B193195)?
A1: this compound, more formally known as 3-keto-5α-abiraterone, is an active metabolite of abiraterone.[1] Abiraterone is a drug used to treat prostate cancer by inhibiting the enzyme CYP17A1, which is involved in androgen biosynthesis. In some cellular environments, abiraterone can be metabolized into Δ4-abiraterone (D4A), which is then converted by the enzyme 5α-reductase into this compound.[1]
Q2: What is the primary mechanism of action of this compound?
A2: Unlike its precursor abiraterone, which is an androgen synthesis inhibitor, this compound acts as an androgen receptor (AR) agonist .[2][3] This means it can bind to and activate the androgen receptor, potentially stimulating the expression of androgen-responsive genes and promoting the growth of androgen-sensitive cancer cells.[2][3]
Q3: Why am I seeing an increase in cell proliferation when I expect an inhibitory effect from abiraterone treatment?
A3: If your cell line expresses 5α-reductase, it may be converting abiraterone into its agonistic metabolite, this compound. This can lead to the unexpected stimulation of cell growth in androgen receptor-positive (AR+) cell lines, counteracting the intended anti-proliferative effects of abiraterone.[1]
Q4: Which cell lines are most likely to show these unexpected proliferative effects?
A4: Prostate cancer cell lines that express both the androgen receptor and 5α-reductase, such as LNCaP and VCaP, are prone to this effect. In these cells, the conversion of abiraterone to its agonistic metabolite can be significant.[2]
Troubleshooting Guide
This guide addresses specific unexpected outcomes you may encounter in your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected increase in cell viability or proliferation in AR-positive cells. | Your cells may be metabolizing abiraterone into this compound, which is acting as an AR agonist. | 1. Confirm AR and 5α-reductase expression: Verify that your cell line expresses both the androgen receptor and 5α-reductase using techniques like Western blot or qPCR. 2. Test this compound directly: If commercially available, treat your cells with this compound to confirm its proliferative effect. 3. Use a 5α-reductase inhibitor: Co-treat your cells with abiraterone and a 5α-reductase inhibitor like dutasteride. This should block the conversion to the agonistic metabolite and may restore the expected inhibitory effect of abiraterone.[3] |
| Increased expression of androgen-responsive genes (e.g., PSA) despite abiraterone treatment. | Activation of the androgen receptor by this compound is likely stimulating the transcription of downstream target genes. | 1. Perform dose-response experiments: Analyze the expression of genes like PSA (Prostate-Specific Antigen) in response to a range of this compound concentrations to confirm a dose-dependent increase. 2. Use an AR antagonist: Co-treat with an androgen receptor antagonist, such as enzalutamide (B1683756) or bicalutamide, to block the effects of this compound. |
| Inconsistent or variable results between experiments. | 1. Compound stability: this compound, like other steroid compounds, may have limited stability in cell culture media. 2. Cell passage number: The expression of metabolic enzymes like 5α-reductase can change with cell passage number. | 1. Prepare fresh solutions: Always prepare fresh stock solutions of this compound and dilute them in media immediately before use. 2. Use low-passage cells: Use cells with a consistent and low passage number for all experiments to ensure reproducibility. 3. Monitor compound concentration: If possible, use LC-MS/MS to measure the concentration of this compound in your culture medium over time to assess its stability. |
| Unexpected morphological changes in cells. | Activation of the androgen receptor by this compound can induce phenotypic changes associated with androgen stimulation. | 1. Detailed morphological analysis: Carefully document any changes in cell morphology, such as increased cell size or changes in adherence. 2. Compare with a known androgen: Compare the morphological changes to those induced by a known androgen like dihydrotestosterone (B1667394) (DHT). |
Data Summary
The following table summarizes the known activity of this compound (3-keto-5α-abiraterone). Precise IC50/EC50 values are not consistently reported across multiple cell lines in the literature, so the data presented reflects the observed biological activity.
| Compound | Cell Line | Biological Activity | Observed Effect | Reference |
| This compound (3-keto-5α-abiraterone) | LNCaP (AR-positive) | Androgen Receptor Agonist | Promotes cell proliferation and expression of androgen-responsive genes. | [2] |
| This compound (3-keto-5α-abiraterone) | VCaP (AR-positive) | Androgen Receptor Agonist | Promotes cell proliferation. | [2] |
| This compound (3-keto-5α-abiraterone) | PC-3 (AR-negative) | - | No significant effect on proliferation. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of prostate cancer cells.
-
Cell Seeding:
-
Seed prostate cancer cells (e.g., LNCaP, VCaP, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free or charcoal-stripped serum-containing medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the growth medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control for proliferation if applicable (e.g., DHT).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Express the results as a percentage of the vehicle control.
-
Protocol 2: Gene Expression Analysis by qPCR
This protocol is for measuring the expression of androgen-responsive genes.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the cell viability protocol.
-
Incubate for 24-48 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform quantitative PCR using primers for your target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
-
Visualizations
Signaling Pathway
Caption: Metabolic conversion of abiraterone and the resulting androgenic signaling.
Experimental Workflow
Caption: Workflow for troubleshooting unexpected proliferative effects.
References
Technical Support Center: Troubleshooting Guide for CYP17A1 Inhibition Assays with 5,6-dihydroabiraterone
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting CYP17A1 inhibition assays, with a specific focus on the use of 5,6-dihydroabiraterone (B1145488). The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is CYP17A1 and why is it a target for inhibition?
Cytochrome P450 17A1 (CYP17A1) is a crucial enzyme in the steroidogenic pathway, responsible for the synthesis of androgens and estrogens.[1] It possesses both 17α-hydroxylase and 17,20-lyase activities.[1][2] The 17α-hydroxylase activity is necessary for the production of glucocorticoids like cortisol, while both activities are required for the synthesis of sex steroids.[1][2][3] In hormone-dependent cancers, such as prostate cancer, inhibiting CYP17A1 can block the production of androgens that stimulate tumor growth.[4] Abiraterone (B193195) acetate (B1210297) is a known CYP17A1 inhibitor used in the treatment of castration-resistant prostate cancer.[1]
Q2: What is this compound and how does it relate to abiraterone?
This compound is a metabolite of abiraterone. While abiraterone is a potent inhibitor of CYP17A1, its metabolites can also have biological activity. Understanding the inhibitory potential of metabolites like this compound is crucial for a complete understanding of the drug's mechanism of action and overall efficacy.
Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in enzyme inhibition assays and can stem from several factors:
-
Enzyme Quality and Handling: The purity, concentration, and storage conditions of the recombinant CYP17A1 enzyme are critical. Improper storage, repeated freeze-thaw cycles, or batch-to-batch variations can lead to inconsistent enzyme activity.[5]
-
Substrate and Cofactor Stability: The stability and concentration of the substrate (e.g., progesterone, pregnenolone) and the cofactor NADPH are crucial for consistent results.[5]
-
Assay Conditions: Variations in incubation time, temperature, pH, and buffer composition can significantly impact enzyme activity and inhibitor potency.[5]
-
Compound Solubility: Poor solubility of this compound in the assay buffer can lead to artificially low potency values.[5][6]
-
DMSO Concentration: High concentrations of the solvent DMSO (typically used to dissolve inhibitors) can inhibit enzyme activity. It is important to keep the final DMSO concentration low and consistent across all wells.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during CYP17A1 inhibition assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive enzyme due to improper storage or handling. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.[5] |
| Incorrect assay buffer pH or composition. | Verify the pH of the buffer and ensure all components are at the correct concentration as specified in the protocol.[5] | |
| Substrate or cofactor degradation. | Prepare fresh substrate and cofactor solutions for each experiment. Store stock solutions appropriately. | |
| High Background Signal | Autofluorescence/absorbance of this compound. | Run a control experiment with the inhibitor but without the enzyme to measure its intrinsic signal. Subtract this background from the experimental wells. |
| Contaminated reagents. | Use high-purity reagents and sterile, nuclease-free water. | |
| Inconsistent Results/High Variability | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells.[7] |
| Edge effects in microplates. | Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity. Ensure proper sealing of the plate during incubation. | |
| Incomplete mixing of reagents. | Gently mix the contents of each well after adding all components. | |
| Unexpectedly High IC50 Value | Substrate concentration is too high. | For competitive inhibitors, a high substrate concentration will lead to a higher apparent IC50. Use a substrate concentration at or below the Km value. |
| Short pre-incubation time with the inhibitor. | Increase the pre-incubation time of the enzyme with this compound before adding the substrate to allow for sufficient binding.[5] | |
| Instability of this compound. | Assess the stability of the compound under the assay conditions (e.g., by LC-MS). |
Experimental Protocols
Biochemical CYP17A1 Inhibition Assay Protocol (Fluorescence-Based)
This protocol describes a common method for assessing CYP17A1 inhibition using a fluorescent substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing all necessary components except the enzyme, substrate, and cofactor.
-
CYP17A1 Enzyme: Dilute the recombinant human CYP17A1 enzyme to the desired concentration in cold assay buffer immediately before use.
-
This compound: Prepare a stock solution in DMSO and create a dilution series to test a range of concentrations.
-
Fluorescent Substrate: Prepare a stock solution of a suitable fluorescent substrate for CYP17A1 (e.g., a luciferin-based probe) in an appropriate solvent.
-
NADPH: Prepare a fresh solution of NADPH in assay buffer.
-
-
Assay Procedure:
-
Add this compound dilutions and control (DMSO vehicle) to the wells of a black, flat-bottom 96-well plate.
-
Add the diluted CYP17A1 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate and NADPH to each well.
-
Monitor the fluorescence signal over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
CYP17A1 Signaling Pathway
Caption: Simplified steroidogenesis pathway highlighting the dual activities of CYP17A1.
Experimental Workflow for CYP17A1 Inhibition Assay
Caption: Step-by-step workflow for a typical CYP17A1 inhibition assay.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common assay problems.
References
- 1. CYP17A1 - Wikipedia [en.wikipedia.org]
- 2. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. docs.abcam.com [docs.abcam.com]
Technical Support Center: 5,6-Dihydroabiraterone Bioactivity Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-dihydroabiraterone (B1145488). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a metabolite of Abiraterone (B193195), a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase)[1][2]. CYP17A1 is a critical enzyme in the androgen biosynthesis pathway. By inhibiting this enzyme, Abiraterone and its metabolites block the production of androgens, which are crucial for the growth of prostate cancer cells. This antiandrogen activity is the primary mechanism for its antitumor effects in castration-resistant prostate cancer (CRPC)[1][2].
Q2: Which vehicle should I use to dissolve this compound for my in vitro experiments?
-
Dimethyl Sulfoxide (DMSO): A common solvent for hydrophobic compounds. It is recommended to keep the final concentration in cell culture media at or below 0.1% to minimize cytotoxicity, although some prostate cancer cell lines may tolerate up to 0.5%[3][4][5].
-
Ethanol (B145695): Another common solvent for steroids. The final concentration in cell culture media should be kept low, typically below 0.5%, as higher concentrations can affect cell viability and proliferation[6][7][8][9][10]. For sensitive inflammatory endpoints, concentrations as low as ≤0.05% may be necessary[6][7].
-
Cyclodextrins: These can be used to increase the aqueous solubility of steroidal compounds[11][12][13][14][15]. They form inclusion complexes with the hydrophobic drug, enhancing its delivery in aqueous solutions.
It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Problem: I've diluted my this compound stock solution into the cell culture media, and I observe a precipitate.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Solubility in Aqueous Media | Steroids like this compound are inherently hydrophobic. Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and use a smaller volume to achieve the final desired concentration in the media. Gentle warming and vortexing of the media during the addition of the stock solution may help. |
| High Final Concentration | The final concentration of this compound may exceed its solubility limit in the cell culture media. Perform a solubility test to determine the maximum soluble concentration in your specific media. Consider using a solubilizing agent like cyclodextrins[11][12][13][14][15]. |
| Interaction with Media Components | Components in the serum of the cell culture media can sometimes interact with the compound, leading to precipitation. Try reducing the serum concentration or using a serum-free media for the duration of the treatment, if your cell line can tolerate it. |
| Incorrect Stock Solution Preparation | The compound may not be fully dissolved in the stock solution. Ensure the compound is completely dissolved in the vehicle before diluting it into the media. This can be aided by gentle warming and vortexing[16]. |
Issue 2: High Variability in Experimental Results
Problem: I am observing significant well-to-well or experiment-to-experiment variability in my bioactivity assays.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Vehicle Control | Ensure that the vehicle control is treated with the exact same concentration of the solvent as the compound-treated wells. Even small variations in vehicle concentration can impact cell behavior[8]. |
| Compound Instability | Abiraterone has shown limited stability at room temperature in plasma[17]. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate Pipetting | Due to the use of small volumes of concentrated stock solutions, any pipetting inaccuracies can lead to large variations in the final concentration. Use calibrated pipettes and proper pipetting techniques. |
| Cell Seeding Density | Inconsistent cell numbers across wells can lead to variability in the results. Ensure a uniform single-cell suspension before seeding and be consistent with your cell counting and seeding protocol. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental conditions or ensure proper humidification of the incubator. |
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Problem: My vehicle control is showing unexpected effects on cell viability or the experimental endpoint.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Vehicle Toxicity | The concentration of the vehicle (e.g., DMSO, ethanol) may be too high for your specific cell line. Perform a dose-response experiment with the vehicle alone to determine the highest non-toxic concentration. For PC3 prostate cancer cells, even 0.1% DMSO has been reported to slow cell growth[4]. For some cell lines and assays, the non-toxic concentration of ethanol may be as low as 0.05%[6][7]. |
| Vehicle-Induced Biological Activity | Some vehicles can have their own biological effects. For example, ethanol has been shown to stimulate the proliferation of MCF-7 breast cancer cells[8]. Research the potential effects of your chosen vehicle on the signaling pathways you are investigating. |
| Contaminated Vehicle | The vehicle itself may be contaminated. Use a fresh, high-purity stock of the solvent. |
Quantitative Data Summary
Table 1: Recommended Final Vehicle Concentrations in Cell Culture Media
| Vehicle | Recommended Maximum Final Concentration | Cell Line Considerations | Reference(s) |
| DMSO | ≤ 0.1% - 0.5% | Prostate cancer cell lines may tolerate up to 0.5%, but lower concentrations are preferable. PC3 cells can be sensitive to 0.1%. | [3][4][5] |
| Ethanol | ≤ 0.5% (general), ≤ 0.25% (48h viability), ≤ 0.05% (inflammatory endpoints) | Cell type dependent. Can stimulate proliferation in some cancer cell lines. | [6][7][8][9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline. The final concentrations should be optimized for your specific experiment.
Materials:
-
This compound powder
-
Sterile, high-purity DMSO or 200-proof ethanol
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound needed to make a 10 mM stock solution (Molecular Weight of this compound: 351.52 g/mol ).
-
In a sterile microcentrifuge tube, dissolve the calculated mass of this compound in the appropriate volume of DMSO or ethanol.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture media to achieve the desired final concentrations for your experiment.
-
It is crucial to add the stock solution to the media and mix immediately to prevent precipitation.
-
Protocol 2: In Vitro CYP17A1 Inhibition Assay
This protocol is adapted from methods used for other CYP17A1 inhibitors and can be used to assess the bioactivity of this compound[18][19][20][21].
Materials:
-
Human recombinant CYP17A1 enzyme
-
Prostate cancer cell line (e.g., LNCaP, PC3)
-
This compound
-
Substrate for CYP17A1 (e.g., radiolabeled progesterone (B1679170) or pregnenolone)
-
Appropriate buffers and cofactors (e.g., NADPH)
-
Quenching solution
-
Analytical equipment (e.g., HPLC, LC-MS/MS)
Procedure:
-
Cell Culture and Treatment:
-
Seed prostate cancer cells in appropriate well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the human recombinant CYP17A1 enzyme, the substrate, and necessary cofactors in a suitable buffer.
-
Add the cell lysates from the treated and control cells to the reaction mixture.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by adding a quenching solution.
-
-
Analysis:
-
Analyze the reaction mixture using HPLC or LC-MS/MS to quantify the conversion of the substrate to its product.
-
Calculate the percentage of inhibition of CYP17A1 activity for each concentration of this compound.
-
Determine the IC50 value of this compound.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of dimethylsulfoxide on the proliferation and glycosaminoglycan synthesis of rat prostate adenocarcinoma cells (PAIII) in vitro: isolation and characterization of DMSO-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phytotechlab.com [phytotechlab.com]
- 17. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Enzymatic Assays for 5,6-Dihydroabiraterone and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the enzymatic assays of 5,6-dihydroabiraterone (B1145488) and its metabolic precursors, such as abiraterone (B193195). The focus is on optimizing buffer conditions and other critical parameters for enzymes like CYP17A1 and AKR1C3, which are central to the metabolism and activity of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the metabolism of abiraterone and its derivatives like this compound?
A1: The primary target of abiraterone is Cytochrome P450 17A1 (CYP17A1), an enzyme crucial for androgen biosynthesis. However, the metabolism of abiraterone into its various forms, including dihydro-derivatives, involves several other enzymes. Key players include 3β-hydroxysteroid dehydrogenase (3βHSD), which converts abiraterone to Δ4-abiraterone (D4A), and aldo-keto reductases like AKR1C3, which can further reduce these metabolites.[1] Therefore, optimizing assays for these enzymes is critical for studying the complete metabolic profile.
Q2: What is a good starting point for buffer conditions for a CYP17A1 enzymatic assay?
A2: A common and effective starting point for CYP17A1 assays is a potassium phosphate (B84403) buffer at a pH of 7.4, with a final concentration between 50 mM and 100 mM.[2][3][4] The reaction is typically conducted at 37°C.[2][4] It is also essential to include necessary cofactors, primarily NADPH, often supplied through an NADPH-regenerating system.[2][3]
Q3: How do I optimize the buffer conditions for an AKR1C3 enzymatic assay?
A3: For AKR1C3, a sodium phosphate buffer with a slightly acidic pH of 6.5 is a good starting point.[5] Similar to CYP17A1 assays, the reaction should be incubated at 37°C and requires the cofactor NADPH for activity.[5][6]
Q4: My enzyme reaction is proceeding too quickly to measure accurately. What should I do?
A4: If your reaction is too rapid, the initial linear phase might be too short for accurate measurements. To slow it down, you can try several approaches:
-
Decrease the enzyme concentration: This is often the most effective method. You may need to test a dilution series to find the optimal concentration.[7]
-
Lower the incubation temperature: Reducing the temperature from 37°C to room temperature (around 23-25°C) can significantly slow down the reaction rate.[2]
-
Reduce the substrate concentration: While ensuring the substrate is not limiting, lowering its concentration can decrease the reaction velocity.
Q5: My enzyme seems unstable at low concentrations. How can I improve its stability in the assay buffer?
A5: When using very low enzyme concentrations, proteins can adsorb to plasticware or denature. To mitigate this, you can add stabilizing agents to your buffer. Common and effective options include Bovine Serum Albumin (BSA) at a concentration of around 0.1%, or a non-ionic detergent like Brij-35.[7] The optimal concentration for these additives should be determined empirically.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Enzyme Activity | 1. Incorrect Buffer pH: The pH is outside the optimal range for the enzyme. | 1. Prepare a range of buffers with pH values from 6.0 to 8.0 in 0.5 unit increments to determine the optimal pH. |
| 2. Degraded Cofactors: NADPH is sensitive to degradation. | 2. Prepare fresh NADPH solutions for each experiment. Consider using an NADPH-regenerating system.[2][3] | |
| 3. Inactive Enzyme: The enzyme may have been improperly stored or handled. | 3. Verify enzyme activity with a known positive control substrate. Ensure proper storage at -80°C in a glycerol-containing buffer.[5] | |
| 4. Inhibitors in the Sample: The test compound solvent or other reagents may be inhibiting the enzyme. | 4. Run a solvent control (e.g., DMSO, methanol) to check for inhibition. Ensure the final solvent concentration is low (typically ≤1%).[3] | |
| High Background Signal / Non-enzymatic Reaction | 1. Substrate Instability: The substrate may be degrading spontaneously in the buffer. | 1. Run a "no-enzyme" control by incubating the substrate in the assay buffer without the enzyme to measure the rate of non-enzymatic degradation. |
| 2. Contaminating Enzymes: The enzyme preparation may be impure. | 2. Check the purity of your enzyme preparation using SDS-PAGE.[5] | |
| Poor Reproducibility / High Variability | 1. Inconsistent Pipetting: Small volumes of concentrated enzyme or substrate are difficult to pipet accurately. | 1. Prepare larger volumes of master mixes for the buffer, cofactors, and enzyme. Use calibrated pipettes and reverse pipetting for viscous solutions. |
| 2. Temperature Fluctuations: Inconsistent incubation temperatures between wells or experiments. | 2. Pre-incubate all reagents and the reaction plate at the desired temperature (e.g., 37°C) before initiating the reaction.[2] | |
| 3. Low Substrate Solubility: Abiraterone and its derivatives have low aqueous solubility.[8] | 3. Ensure the substrate is fully dissolved in an organic solvent before diluting into the aqueous buffer. Check for precipitation in the final assay mixture. |
Experimental Protocols
Protocol 1: General CYP17A1 Hydroxylase Activity Assay
This protocol is a starting point for measuring the 17α-hydroxylase activity of CYP17A1.
-
Prepare Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Enzyme Solution: Recombinant human CYP17A1 and NADPH-P450 reductase in an appropriate molar ratio (e.g., 1:4).[4]
-
Substrate Stock: Progesterone or Pregnenolone dissolved in methanol (B129727) or acetonitrile.
-
NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube or 96-well plate, add the assay buffer.
-
Add the CYP17A1/reductase mixture to a final concentration of ~0.1-0.2 µM.[2]
-
Add the substrate to a final concentration of ~1-50 µM.[3][4]
-
Initiate the reaction by adding NADPH to a final concentration of ~100 µM.[4]
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding a 2-fold excess of cold acetonitrile.[3]
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for product formation using LC-MS.[2][3]
-
Protocol 2: General AKR1C3 Activity Assay (Spectrophotometric)
This protocol measures AKR1C3 activity by monitoring the decrease in NADPH absorbance.
-
Prepare Reagents:
-
Assay Procedure:
-
In a quartz cuvette or UV-transparent 96-well plate, add the assay buffer.
-
Add NADPH to a final concentration of 200 µM.[5]
-
Add the AKR1C3 enzyme to a final concentration of ~40 µg/mL.[5]
-
Incubate for 15 minutes at 37°C.[5]
-
Initiate the reaction by adding the substrate (PQ).
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH consumption is proportional to the enzyme activity.[4]
-
Visualizations
Caption: Workflow for optimizing enzyme assay conditions.
Caption: Simplified metabolic pathway of Abiraterone.
Caption: Decision tree for troubleshooting low enzyme activity.
References
- 1. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Active site proton delivery and the lyase activity of human CYP17A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1C3 inhibition assay [bio-protocol.org]
- 6. New enzymatic assay for the AKR1C enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 5,6-Dihydroabiraterone (DHA) In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 5,6-Dihydroabiraterone (DHA), the active metabolite of abiraterone (B193195) acetate (B1210297), in in vitro prostate cancer models.
Frequently Asked Questions (FAQs)
Q1: My prostate cancer cell line (e.g., LNCaP, VCaP) is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to DHA, an androgen receptor (AR) signaling inhibitor, is a multifaceted issue. The primary mechanisms observed in vitro include:
-
Upregulation of Steroidogenic Enzymes: A key mechanism is the overexpression of enzymes involved in androgen synthesis, most notably aldo-keto reductase family 1 member C3 (AKR1C3).[1][2][3] AKR1C3 can convert adrenal precursors, which are not blocked by DHA, into potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby reactivating the AR signaling pathway.[1][4]
-
Androgen Receptor (AR) Alterations:
-
AR Amplification and Overexpression: Increased levels of the AR protein can render cells more sensitive to lower levels of androgens.
-
AR Splice Variants: Expression of constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain, can drive AR signaling in a ligand-independent manner, thus bypassing the inhibitory effect of DHA. AKR1C3 has been shown to increase AR-V7 expression by enhancing its protein stability.
-
AR Mutations: Point mutations in the AR ligand-binding domain can alter the receptor's affinity for ligands and inhibitors.
-
-
Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/Akt and MAPK pathways, can promote cell proliferation and survival independently of AR signaling.[5]
-
Increased Drug Efflux: While less commonly reported for DHA, increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Resistance can be confirmed through a combination of functional and molecular assays:
-
Cell Viability and Proliferation Assays: Perform a dose-response curve with DHA on your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant rightward shift in the IC50 value (the concentration of a drug that gives half-maximal response) indicates resistance.
-
Western Blotting: Analyze the protein expression levels of key resistance markers, particularly AKR1C3 and AR/AR-V7, in your resistant and parental cell lines. A significant increase in AKR1C3 and/or AR-V7 in the resistant line is a strong indicator of the resistance mechanism.
-
qRT-PCR: Measure the mRNA expression levels of AKR1C3 and AR splice variants to determine if the upregulation is occurring at the transcriptional level.
-
Androgen Measurement: Utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to measure intracellular levels of androgens (testosterone and DHT). An increase in these androgens in the presence of DHA would point towards intratumoral androgen synthesis as a resistance mechanism.
Q3: Are there established methods for generating this compound-resistant prostate cancer cell lines in vitro?
A3: Yes, resistant cell lines are typically generated by long-term, continuous exposure to the drug. A common method involves a dose-escalation strategy. While specific protocols for DHA are not abundant in the literature, a well-established method for its parent drug, abiraterone, can be adapted.
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Value for this compound in Parental Cell Line
| Potential Cause | Troubleshooting Step |
| Cell Line Integrity | Authenticate your cell line (e.g., by STR profiling) to ensure it is the correct line and free from cross-contamination. |
| High Passage Number | Use low-passage number cells, as high-passage numbers can lead to genetic drift and altered drug sensitivity. |
| Assay Conditions | Ensure consistent cell seeding density, as this can affect IC50 values. Optimize the duration of drug exposure in your proliferation assay (typically 72-96 hours). |
| Drug Stability | Prepare fresh dilutions of DHA for each experiment from a validated stock solution. Ensure proper storage of the stock solution. |
Issue 2: Inability to Generate a Stable this compound-Resistant Cell Line
| Potential Cause | Troubleshooting Step |
| Initial Drug Concentration Too High | Start with a low concentration of DHA (e.g., around the IC20-IC30) to allow for gradual adaptation and selection of resistant clones. |
| Insufficient Duration of Treatment | Developing resistance is a long-term process that can take several months. Be patient and continue the dose-escalation protocol. |
| Cell Line Not Prone to This Resistance Mechanism | Some cell lines may be less prone to developing resistance through the common mechanisms. Consider using a different prostate cancer cell line known to develop resistance (e.g., LNCaP). |
Issue 3: this compound-Resistant Cell Line Loses its Resistant Phenotype
| Potential Cause | Troubleshooting Step |
| Lack of Continuous Selective Pressure | Culture the resistant cell line in the continuous presence of the maintenance concentration of DHA. The resistant phenotype can be lost in the absence of the drug. |
| Clonal Heterogeneity | The resistant population may be a mix of clones with varying degrees of resistance. Consider single-cell cloning to isolate a homogeneously resistant population. |
Data Presentation
Table 1: Comparative IC50 Values for Abiraterone Acetate in Sensitive and Resistant Prostate Cancer Cell Lines
Note: Data for the active metabolite, this compound, is limited. The following data for the parent drug, abiraterone acetate, is presented as a surrogate, as the resistance mechanisms are expected to be highly similar.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| LNCaP | ~5 | >15 | >3 |
| LAPC-4 | ~10.95 | ~20.19 | ~1.8 |
Table 2: Upregulation of AKR1C3 in Abiraterone-Resistant Prostate Cancer
| Parameter | Fold Change in Resistant vs. Parental Cells |
| AKR1C3 mRNA Expression | ~5.3-fold increase in CRPC tissue compared to primary prostate cancer. |
| AKR1C3 Protein Expression | Significantly upregulated in abiraterone-resistant cell lines. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Prostate Cancer Cell Line (Adapted from Abiraterone Resistance Protocol)
-
Determine the Initial IC50: Perform a dose-response experiment to determine the IC50 of DHA in the parental prostate cancer cell line (e.g., LNCaP).
-
Initial Chronic Exposure: Culture the parental cells in their standard growth medium supplemented with a low concentration of DHA (e.g., IC20-IC30).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of DHA in the culture medium. This is typically done in a stepwise manner, for example, increasing the concentration by 1.5 to 2-fold at each step.
-
Monitoring: At each dose escalation, monitor cell morphology and proliferation rate. Allow the cells to fully recover and resume a normal growth rate before the next increase in drug concentration. This process can take several months.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate steadily in a concentration of DHA that is significantly higher than the IC50 of the parental line (e.g., 5 µM for LNCaP cells resistant to abiraterone).
-
Characterization: Characterize the resistant cell line by determining its new IC50 for DHA and analyzing the expression of key resistance markers like AKR1C3 and AR-V7.
-
Maintenance: Maintain the resistant cell line in a medium containing a constant, high concentration of DHA to preserve the resistant phenotype.
Protocol 2: Reversal of this compound Resistance with an AKR1C3 Inhibitor
-
Cell Seeding: Seed both the parental and the DHA-resistant prostate cancer cell lines in 96-well plates at a predetermined optimal density.
-
Combination Treatment: Treat the cells with a matrix of concentrations of DHA and a known AKR1C3 inhibitor (e.g., indomethacin). Include controls for each drug alone and a vehicle control.
-
Incubation: Incubate the cells for a period determined to be optimal for observing effects on proliferation (e.g., 72-96 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells in each treatment condition.
-
Data Analysis: Calculate the IC50 of DHA in the resistant cells in the presence and absence of the AKR1C3 inhibitor. A significant decrease in the IC50 of DHA in the presence of the inhibitor indicates a reversal of resistance. Combination index (CI) values can be calculated to determine if the interaction is synergistic.
Mandatory Visualization
Caption: Mechanism of DHA resistance mediated by AKR1C3.
References
- 1. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y1 agonist HIC in combination with androgen receptor inhibitor abiraterone acetate impairs cell growth of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. search.library.berkeley.edu [search.library.berkeley.edu]
- 5. Abiraterone acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of 5,6-Dihydroabiraterone
Welcome to the technical support center for researchers utilizing 5,6-Dihydroabiraterone (5,6-DHA) in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this abiraterone (B193195) metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5,6-DHA) and what is its primary target?
This compound is a metabolite of Abiraterone, a potent and irreversible inhibitor of the enzyme CYP17A1 (cytochrome P450 17A1)[1]. CYP17A1 is a key enzyme in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities, which are critical for the production of androgens like testosterone[2][3]. The primary on-target effect of abiraterone, and presumably its metabolites, is the inhibition of CYP17A1, leading to a reduction in androgen synthesis. This makes it a valuable tool in studying androgen-dependent processes, particularly in the context of castration-resistant prostate cancer (CRPC)[1].
Q2: What are the potential off-target effects of 5,6-DHA?
While the primary target of the parent compound, abiraterone, is CYP17A1, its metabolites have been shown to have off-target activities. A significant concern is the potential for these metabolites to interact with the Androgen Receptor (AR). For instance, another abiraterone metabolite, 3-keto-5α-abiraterone, has been identified as an AR agonist, which could promote prostate cancer progression. Given that 5,6-DHA is a dihydro-metabolite, its potential to interact with the AR is a critical off-target effect to consider in your experiments.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results. A multi-pronged approach is recommended:
-
Dose-Response Analysis: Determine the lowest effective concentration of 5,6-DHA that elicits your desired on-target phenotype. Off-target effects are more likely to occur at higher concentrations.
-
Use of Control Compounds: Include structurally related but inactive compounds, as well as compounds with different mechanisms of action that produce the same phenotype.
-
Genetic Validation: Employ techniques like CRISPR-Cas9 to knock out the intended target (CYP17A1). If the phenotype observed with 5,6-DHA is recapitulated in the knockout cells, it provides strong evidence for on-target activity.
-
Orthogonal Assays: Confirm your findings using different experimental methods. For example, if you observe a decrease in cell viability, you could investigate whether this is due to apoptosis or cell cycle arrest.
Troubleshooting Guide
This guide addresses common issues encountered when using 5,6-DHA and provides steps to troubleshoot them.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected results | 1. Off-target effects of 5,6-DHA. 2. Variability in experimental conditions. 3. Cell line-specific responses. | 1. Perform a dose-response curve to identify the optimal concentration. 2. Validate the on-target effect using a positive control (e.g., Abiraterone). 3. Use a structurally distinct CYP17A1 inhibitor to see if the phenotype is consistent. 4. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). 5. Use CRISPR-Cas9 to knockout CYP17A1 and assess if the phenotype is replicated. |
| Observed phenotype does not match expected CYP17A1 inhibition | 1. Dominant off-target effect, such as Androgen Receptor activation. 2. 5,6-DHA may have a different selectivity profile than Abiraterone. | 1. Perform an Androgen Receptor competitive binding assay to determine if 5,6-DHA binds to the AR. 2. Measure the expression of known androgen-responsive genes (e.g., KLK3, TMPRSS2, FKBP5) using qPCR after 5,6-DHA treatment. An increase in expression would suggest AR agonism. 3. Co-treat with an AR antagonist (e.g., Enzalutamide) to see if the unexpected phenotype is rescued. |
| High cellular toxicity | 1. Concentration of 5,6-DHA is too high, leading to off-target toxicity. 2. The cell line is particularly sensitive to the compound or its vehicle (e.g., DMSO). | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. 2. Lower the concentration of 5,6-DHA to the lowest effective dose for on-target activity. 3. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and is at a non-toxic level. |
Quantitative Data Summary
Table 1: In Vitro Inhibition of CYP17A1 by Abiraterone
| Assay Type | Target Activity | IC50 (nM) |
| Recombinant Human CYP17A1 | 17,20-lyase | 12 |
| Recombinant Human CYP17A1 | 17α-hydroxylase | 7 |
Data sourced from studies on Abiraterone.
Table 2: Androgen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kd, nM) |
| Dihydrotestosterone (DHT) | Human Androgen Receptor | ~0.22 - 0.6[4] |
| This compound | Human Androgen Receptor | To be determined experimentally |
Experimental Protocols
Protocol 1: In Vitro CYP17A1 Inhibition Assay
This protocol is for determining the IC50 of 5,6-DHA against CYP17A1 17,20-lyase activity using human liver microsomes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
17α-Hydroxypregnenolone (substrate)
-
This compound (test compound)
-
Abiraterone (positive control)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of 5,6-DHA and Abiraterone in DMSO.
-
In a 96-well plate, add human liver microsomes, the NADPH regenerating system, and varying concentrations of 5,6-DHA or Abiraterone.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, 17α-hydroxypregnenolone.
-
Incubate at 37°C for the desired reaction time (e.g., 30 minutes).
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the product, dehydroepiandrosterone (B1670201) (DHEA), using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Androgen Receptor Competitive Binding Assay
This protocol uses fluorescence polarization to measure the binding of 5,6-DHA to the Androgen Receptor Ligand Binding Domain (AR-LBD).
Materials:
-
Recombinant human AR-LBD (His-GST tagged)
-
Fluormone™ AL Green (fluorescently labeled androgen)
-
AR Green Assay Buffer
-
DTT
-
This compound (test compound)
-
Dihydrotestosterone (DHT) (positive control)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a 2X solution of the AR-LBD/Fluormone™ AL Green complex in AR Green Assay Buffer with DTT.
-
Prepare a 2X serial dilution of 5,6-DHA and DHT in the assay buffer.
-
In a 384-well plate, add 20 µL of the 2X test compound or control.
-
Add 20 µL of the 2X AR-LBD/Fluormone™ AL Green complex to each well.
-
Mix gently and incubate at room temperature for 4-8 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the polarization values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Quantitative PCR (qPCR) for Androgen-Responsive Genes
This protocol is for measuring changes in the expression of androgen-responsive genes in a prostate cancer cell line (e.g., LNCaP) following treatment with 5,6-DHA.
Materials:
-
LNCaP cells
-
Cell culture medium (e.g., RPMI-1640 with 10% charcoal-stripped FBS)
-
This compound
-
Dihydrotestosterone (DHT) (positive control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or TaqMan)
-
qPCR primers for target genes (KLK3, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed LNCaP cells in 6-well plates and allow them to attach overnight.
-
Replace the medium with medium containing charcoal-stripped FBS to reduce background androgen levels.
-
Treat the cells with varying concentrations of 5,6-DHA, DHT, or vehicle control for 24 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Table 3: Recommended qPCR Primers for Human Androgen-Responsive Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| KLK3 (PSA) | AGGCCTTCCCTGTACACCAA | GTCTTGGCCTGGTCATTTCC |
| TMPRSS2 | CCTCTGAACGGGATGACTGA | GCTGAAGTACTGGCAGGGTG |
| FKBP5 | GGAGGGAAGAGGGAGAGGAG | TCCAGAGACTCACCACAATCG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Visualizations
Caption: Steroidogenesis pathway and the potential on- and off-target effects of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CYP17A1 - Wikipedia [en.wikipedia.org]
- 3. CYP17A1 | Abcam [abcam.com]
- 4. Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: 5,6-Dihydroabiraterone vs. Enzalutamide in Prostate Cancer
In the landscape of advanced prostate cancer therapeutics, two prominent players, 5,6-Dihydroabiraterone (5,6-DHAA), an active metabolite of abiraterone (B193195), and enzalutamide (B1683756), a potent androgen receptor (AR) signaling inhibitor, are subjects of intense research. This guide provides a comparative analysis of their preclinical performance, offering researchers, scientists, and drug development professionals a data-driven overview of their mechanisms of action, efficacy, and associated experimental protocols.
Mechanism of Action: A Tale of Two Inhibitory Strategies
Enzalutamide operates as a direct and competitive antagonist of the androgen receptor.[1][2] Its multi-faceted approach involves blocking androgen binding to the AR, preventing AR nuclear translocation, and impairing the interaction of the AR with DNA.[1][2] This comprehensive blockade of the AR signaling cascade effectively halts the transcription of androgen-dependent genes that drive prostate cancer cell growth.
Figure 1: Comparative Mechanisms of Action.
In Vitro Efficacy: A Head-to-Head Comparison
To assess the direct anti-proliferative effects of 5,6-DHAA and enzalutamide, their half-maximal inhibitory concentrations (IC50) have been determined in various prostate cancer cell lines. The data, summarized in the table below, indicates that both compounds exhibit potent activity, with enzalutamide generally demonstrating lower IC50 values in the cell lines tested.
| Cell Line | This compound (IC50, µM) | Enzalutamide (IC50, µM) | Reference |
| LNCaP | Data not available | 0.036 - 18.3 | [3][5][6][7] |
| C4-2B | Data not available | 14.77 - 41.64 | [7][8] |
| 22Rv1 | Data not available | 18.5 | [3] |
Note: Direct IC50 values for this compound were not available in the reviewed literature. The provided enzalutamide IC50 values represent a range from multiple studies.
In Vivo Tumor Growth Inhibition: Preclinical Xenograft Models
The antitumor efficacy of these compounds has been evaluated in mouse xenograft models of prostate cancer. One study directly comparing Δ4-abiraterone (D4A), a potent metabolite of abiraterone, with enzalutamide in a C4-2 xenograft model demonstrated that D4A treatment led to a significant increase in progression-free survival compared to both abiraterone acetate (B1210297) and enzalutamide.[1] This suggests that active metabolites of abiraterone may have superior in vivo efficacy.
Figure 2: Generalized Xenograft Workflow.
Resistance Mechanisms: A Common Challenge
A significant hurdle in the long-term efficacy of both abiraterone and enzalutamide is the development of resistance. One of the key mechanisms of resistance to enzalutamide is the expression of androgen receptor splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain targeted by the drug.[9][10] Cross-resistance between abiraterone and enzalutamide has also been observed, suggesting shared or overlapping resistance pathways.[11]
Figure 3: Key Resistance Pathways.
Detailed Experimental Protocols
Cell Viability Assay (MTT/WST-1 Assay)
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, C4-2B) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or enzalutamide for 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Western Blot for AR and PSA Expression
-
Cell Lysis: Treat prostate cancer cells with 5,6-DHAA or enzalutamide for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[12]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against AR and PSA, followed by incubation with HRP-conjugated secondary antibodies.[12][13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qRT-PCR) for AR Target Genes
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from treated and control cells and reverse transcribe it into cDNA.[14]
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes for AR target genes (e.g., KLK3 (PSA), TMPRSS2) and a housekeeping gene (e.g., GAPDH).[4][14]
-
Data Acquisition: Run the qPCR reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.[14]
Subcutaneous Xenograft Model
-
Cell Preparation: Harvest prostate cancer cells and resuspend them in a mixture of media and Matrigel.[15][16]
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of male immunodeficient mice (e.g., nude or SCID).[15][16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups (vehicle, 5,6-DHAA, enzalutamide) and administer the compounds according to the planned schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and, if applicable, serum PSA levels throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., immunohistochemistry, western blot). Compare tumor growth inhibition and survival between the treatment groups.[1]
References
- 1. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the androgen receptor pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostate Cancer Cells Differ in Testosterone Accumulation, Dihydrotestosterone Conversion, and Androgen Receptor Signaling Response to Steroid 5α-Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihormone treatment differentially regulates PSA secretion, PSMA expression and 68Ga-PSMA uptake in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5αDH‐DOC (5α‐dihydro‐deoxycorticosterone) activates androgen receptor in castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-generation steroidogenesis inhibitors, dutasteride and abiraterone, attenuate but still do not eliminate androgen biosynthesis in 22RV1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AR-V7 and Resistance to Enzalutamide and Abiraterone in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Resistance to Abiraterone and Enzalutamide in Castration Resistance Prostate Cancer Cellular Models Is Mediated by AR Transcriptional Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ADH1, an N-cadherin inhibitor, evaluated in preclinical models of angiogenesis and androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of an Abiraterone Ultraresponsive Phenotype in Castration-Resistant Prostate Cancer Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of growth, PSA/PAP and androgen receptor expression by 1 alpha,25-dihydroxyvitamin D3 in the androgen-dependent LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiandrogenic Effect of 5,6-Dihydroabiraterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiandrogenic effects of 5,6-Dihydroabiraterone (also known as Δ4-abiraterone or D4A) and its parent compound, Abiraterone (B193195). The information presented is based on preclinical data and is intended to inform research and development in the field of prostate cancer therapeutics.
Executive Summary
Abiraterone is a cornerstone in the treatment of castration-resistant prostate cancer (CRPC), primarily functioning as a potent and irreversible inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis.[1] Recent studies have revealed that Abiraterone is metabolized in vivo to this compound (D4A), a derivative that exhibits a more potent and multifaceted antiandrogenic activity. This guide delineates the experimental validation of this compound's enhanced antiandrogenic effects compared to Abiraterone, providing quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the comparative inhibitory activities and anti-tumor efficacy of this compound and Abiraterone.
Table 1: Comparative Inhibitory Activity against Steroidogenic Enzymes
| Compound | CYP17A1 Inhibition (IC₅₀) | 3βHSD Inhibition | SRD5A Inhibition |
| This compound (D4A) | Comparable to Abiraterone | Potent Inhibitor | Potent Inhibitor |
| Abiraterone | Potent Inhibitor | No significant inhibition | No significant inhibition |
Data sourced from studies on the conversion of abiraterone to D4A, which drives antitumor activity.
Table 2: Comparative Androgen Receptor (AR) Antagonism and In Vivo Efficacy
| Compound | Competitive AR Antagonism | In Vivo Anti-tumor Activity (Xenograft models) |
| This compound (D4A) | Comparable to Enzalutamide (a potent AR antagonist) | More potent than Abiraterone |
| Abiraterone | Weaker AR antagonism | Effective, but less potent than D4A |
Data sourced from studies on the conversion of abiraterone to D4A, which drives antitumor activity.
Signaling Pathways and Mechanisms
The enhanced antiandrogenic effect of this compound stems from its dual mechanism of action: the inhibition of key androgen synthesis enzymes and direct antagonism of the androgen receptor.
Caption: Androgen synthesis and action pathway with inhibitory points of Abiraterone and this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Steroidogenic Enzyme Inhibition Assays
Objective: To determine the inhibitory potency of this compound and Abiraterone on CYP17A1, 3β-hydroxysteroid dehydrogenase (3βHSD), and steroid-5α-reductase (SRD5A).
a. CYP17A1 Inhibition Assay:
-
Cell Line: Human embryonic kidney cells (HEK293) stably expressing human CYP17A1.
-
Substrate: Radiolabeled pregnenolone ([³H]-pregnenolone).
-
Procedure:
-
Cells are incubated with varying concentrations of the test compounds (this compound or Abiraterone).
-
[³H]-pregnenolone is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period (e.g., 3-6 hours).
-
Steroids are extracted from the cell culture medium.
-
The substrate (pregnenolone) and the product (dehydroepiandrosterone - DHEA) are separated and quantified using high-performance liquid chromatography (HPLC).
-
-
Endpoint: The half-maximal inhibitory concentration (IC₅₀) is calculated by measuring the reduction in DHEA production at different inhibitor concentrations.
b. 3βHSD and SRD5A Inhibition Assays:
-
Cell Line: Prostate cancer cell lines such as LAPC4.
-
Substrate: Radiolabeled androstenedione ([³H]-AD).
-
Procedure:
-
LAPC4 cells are treated with the test compounds at various concentrations.
-
[³H]-AD is added to the culture medium.
-
Following incubation, steroids are extracted and quantified by HPLC.
-
The percentage of 5α-reduced androgens is calculated to determine the inhibitory effect on SRD5A. A similar approach with appropriate substrates is used for 3βHSD.
-
-
Endpoint: Inhibition of the respective enzyme activities is determined by the reduction in the formation of their metabolic products.
Androgen Receptor Competitive Binding Assay
Objective: To assess the ability of this compound and Abiraterone to compete with a potent androgen for binding to the androgen receptor (AR).
-
Principle: This assay measures the displacement of a radiolabeled androgen (e.g., [³H]-R1881, a synthetic androgen) from the AR by the test compounds.
-
Procedure:
-
Prepare a source of AR, typically from the cytosol of prostate cancer cells (e.g., LNCaP) or using a purified recombinant AR protein.
-
Incubate the AR preparation with a fixed concentration of [³H]-R1881 and increasing concentrations of the competitor compounds (this compound, Abiraterone, or a known antagonist like Bicalutamide).
-
Separate the AR-bound from the free radioligand using a method like dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Endpoint: The relative binding affinity is determined by calculating the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the radiolabeled androgen.
In Vivo Anti-tumor Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor activity of this compound and Abiraterone in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing human prostate cancer xenografts (e.g., from VCaP or LNCaP cell lines).
-
Procedure:
-
Prostate cancer cells are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment groups (vehicle control, Abiraterone, this compound).
-
The compounds are administered orally or via another appropriate route at specified doses and schedules.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised and weighed. Serum may be collected to measure prostate-specific antigen (PSA) levels.
-
-
Endpoint: The primary endpoint is the inhibition of tumor growth, measured by changes in tumor volume and final tumor weight. Secondary endpoints can include changes in PSA levels and survival.
Caption: Experimental workflow for validating the antiandrogenic effect of this compound.
Conclusion
The experimental evidence strongly suggests that this compound, a metabolite of Abiraterone, possesses a more potent and comprehensive antiandrogenic profile than its parent drug. Its ability to not only inhibit key enzymes in the androgen synthesis pathway but also to directly antagonize the androgen receptor at a level comparable to potent AR antagonists like Enzalutamide, positions it as a promising candidate for further investigation in the treatment of prostate cancer. These findings may also explain, in part, the clinical efficacy of Abiraterone and suggest that direct administration of this compound could offer a therapeutic advantage. Further clinical studies are warranted to validate these preclinical findings in patients with prostate cancer.
References
The Challenge of Specificity: 5,6-Dihydroabiraterone Cross-Reactivity in Abiraterone Immunoassays
A Comparative Guide for Researchers and Drug Development Professionals
Immunoassay vs. LC-MS/MS: A Performance Comparison
The choice of analytical method can significantly impact the accuracy of abiraterone (B193195) concentration measurements. While immunoassays are widely used, their susceptibility to cross-reactivity with metabolites is a known limitation.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the specific quantification of abiraterone and its metabolites due to its high selectivity.[1][2]
| Feature | Immunoassay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-based detection of the target molecule. | Separation by chromatography and detection by mass-to-charge ratio. |
| Specificity | Potentially lower due to cross-reactivity with structurally similar molecules like 5,6-Dihydroabiraterone and other metabolites.[1][2] | High, as it can differentiate between molecules with minor structural differences. |
| Accuracy | May be compromised by the overestimation of abiraterone concentration in the presence of cross-reactive metabolites. | High, providing accurate quantification of the parent drug and its metabolites. |
| Throughput | High, suitable for rapid screening of a large number of samples. | Lower, more time-consuming per sample. |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Expertise | Requires less specialized technical expertise. | Requires highly skilled operators and complex data analysis. |
Understanding the Potential for Cross-Reactivity
Abiraterone undergoes extensive metabolism in the body, leading to the formation of several metabolites, including this compound. The structural similarity between abiraterone and its metabolites is the primary reason for potential cross-reactivity in immunoassays.
Abiraterone Metabolic Pathway
The following diagram illustrates the metabolic conversion of abiraterone, highlighting the generation of various structurally related metabolites. The subtle changes in the steroid backbone are often not easily distinguished by immunoassay antibodies.
References
5,6-Dihydroabiraterone mechanism of action compared to other CYP17A1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action and performance of 5,6-dihydroabiraterone, a metabolite of the widely used prostate cancer drug abiraterone (B193195), with other prominent CYP17A1 inhibitors. The information presented is supported by experimental data to aid in research and drug development efforts in oncology and endocrinology.
Mechanism of Action: Targeting Androgen Synthesis
The enzyme Cytochrome P450 17A1 (CYP17A1) is a critical juncture in the steroidogenesis pathway, catalyzing two key reactions: 17α-hydroxylase and 17,20-lyase activities. These reactions are essential for the production of androgens, such as testosterone, which can fuel the growth of prostate cancer. CYP17A1 inhibitors block this pathway, thereby reducing androgen levels.[1][2][3]
This compound , an active metabolite of abiraterone, functions as a potent and irreversible inhibitor of CYP17A1.[4] Like its parent compound, it plays a role in the anti-tumor activity observed in patients with castration-resistant prostate cancer (CRPC).
Other notable CYP17A1 inhibitors include:
-
Abiraterone: The precursor to this compound, abiraterone is a potent, irreversible, and selective inhibitor of CYP17A1.[5] It is a well-established therapeutic agent for prostate cancer.
-
Orteronel (TAK-700): A non-steroidal inhibitor that has shown selectivity for the 17,20-lyase activity of CYP17A1.[6][7]
-
Seviteronel (VT-464): Another non-steroidal inhibitor with selectivity for 17,20-lyase.[6]
-
Galeterone (TOK-001): A steroidal inhibitor that also targets the 17,20-lyase activity of CYP17A1.[7]
The key distinction among these inhibitors often lies in their selectivity for the 17,20-lyase versus the 17α-hydroxylase activity of CYP17A1. Inhibitors with higher selectivity for 17,20-lyase are hypothesized to have a more favorable side-effect profile by minimizing the impact on cortisol production.[6]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) for various CYP17A1 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Target Activity | IC50 (nM) | Reference |
| Abiraterone | 17,20-lyase | 4.5 | [7] |
| 17α-hydroxylase | 12 | [7] | |
| Orteronel | 17,20-lyase | 27 | [7] |
| 17α-hydroxylase | 150 | [7] | |
| Galeterone | 17,20-lyase | 13 | [7] |
| Seviteronel | 17,20-lyase | Not directly available in a comparative study | |
| 17α-hydroxylase | Not directly available in a comparative study | ||
| This compound | 17,20-lyase | Data not available in comparative studies | |
| 17α-hydroxylase | Data not available in comparative studies |
Signaling Pathway and Inhibition
The following diagram illustrates the steroidogenesis pathway and the points of inhibition by CYP17A1 inhibitors.
Caption: Steroidogenesis pathway and CYP17A1 inhibition.
Experimental Protocols
In Vitro CYP17A1 Enzyme Inhibition Assay
This assay is fundamental for determining the inhibitory potency (IC50) of compounds against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[8]
Materials:
-
Recombinant human CYP17A1 enzyme
-
NADPH-cytochrome P450 reductase
-
Substrates: Progesterone (for 17α-hydroxylase activity) and 17α-hydroxypregnenolone (for 17,20-lyase activity)
-
Test compounds (e.g., this compound) at various concentrations
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for product quantification
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the recombinant CYP17A1 enzyme, NADPH-cytochrome P450 reductase, and the appropriate substrate in the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. A vehicle control (without inhibitor) is also included.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Product Analysis: Analyze the formation of the product (17α-hydroxyprogesterone for hydroxylase activity or DHEA for lyase activity) using a validated LC-MS/MS method.
-
IC50 Calculation: Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Steroid Profiling in Cancer Cells using LC-MS/MS
This method allows for the comprehensive analysis of steroid hormone levels in cancer cell lines treated with CYP17A1 inhibitors, providing insights into the drug's effect on the entire steroidogenesis pathway.[9][10][11]
Materials:
-
Cancer cell line (e.g., LNCaP prostate cancer cells)
-
Cell culture medium and supplements
-
Test compounds
-
Internal standards for each steroid to be quantified
-
Solvents for extraction (e.g., methyl tert-butyl ether, acetonitrile)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture the cancer cells to a desired confluency and then treat them with the test compound at various concentrations for a specific duration.
-
Sample Collection: Collect both the cell pellets and the culture medium.
-
Steroid Extraction:
-
Cell Pellets: Lyse the cells and extract the intracellular steroids using an appropriate solvent.
-
Culture Medium: Extract the steroids from the medium using SPE or LLE.
-
-
Internal Standard Spiking: Add a known amount of internal standards to each sample before extraction to correct for extraction efficiency and matrix effects.
-
Sample Preparation: Evaporate the solvent from the extracted samples and reconstitute the residue in a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. Use a suitable chromatographic column to separate the different steroids and a tandem mass spectrometer to detect and quantify each steroid based on its specific mass-to-charge ratio and fragmentation pattern.
-
Data Analysis: Quantify the concentration of each steroid in the samples by comparing the peak areas of the endogenous steroids to their corresponding internal standards.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating CYP17A1 inhibitors.
Caption: Experimental workflow for CYP17A1 inhibitor evaluation.
References
- 1. CYP17A1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 5,6-Dihydroabiraterone vs. Galeterone in Prostate Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action of two key compounds in development for prostate cancer: 5,6-dihydroabiraterone (B1145488) and galeterone (B1683757). This analysis is supported by available preclinical data and detailed experimental methodologies.
Two significant players in the landscape of advanced prostate cancer therapeutics, this compound and galeterone, offer distinct approaches to disrupting the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer progression. While both are steroidal compounds, their mechanisms of action diverge, presenting different potential advantages and disadvantages in a clinical setting. Galeterone boasts a unique triple-action mechanism, whereas this compound is primarily understood as a metabolite of the widely used drug, abiraterone (B193195).
At a Glance: Key Mechanistic Differences
| Feature | This compound | Galeterone |
| Primary Mechanism | CYP17A1 Inhibition | Triple Action: CYP17A1 Inhibition, Androgen Receptor (AR) Antagonism, AR Degradation |
| CYP17A1 Inhibition | Potent inhibitor of both 17α-hydroxylase and 17,20-lyase activities. | Selective inhibitor of CYP17A1, with a preference for the 17,20-lyase activity.[1] |
| Androgen Receptor Antagonism | Data not available | Potent competitive antagonist of the androgen receptor. |
| Androgen Receptor Degradation | Data not available | Induces degradation of both full-length and splice variant (e.g., AR-V7) androgen receptors.[2][3] |
Delving into the Mechanisms of Action
This compound: A Metabolite with Potent CYP17A1 Inhibitory Activity
This compound is a primary metabolite of abiraterone, a cornerstone in the treatment of castration-resistant prostate cancer (CRPC). Abiraterone itself is a potent and irreversible inhibitor of Cytochrome P450 17A1 (CYP17A1), a key enzyme in androgen biosynthesis.[4][5] While specific quantitative data for this compound's inhibitory activity is not extensively published, its role as an active metabolite suggests it contributes to the overall therapeutic effect of abiraterone by suppressing androgen production.
The androgen synthesis pathway is a critical target in prostate cancer. CYP17A1 possesses two key enzymatic activities: 17α-hydroxylase and 17,20-lyase. Both are essential for the conversion of cholesterol into androgens, including testosterone. By inhibiting both of these activities, abiraterone and its metabolites effectively shut down androgen production in the testes, adrenal glands, and within the tumor itself.
Galeterone: A Multi-Pronged Attack on Androgen Receptor Signaling
Galeterone distinguishes itself with a unique, three-pronged mechanism of action, targeting the androgen axis at multiple levels.[1][6][7]
-
CYP17A1 Inhibition: Similar to abiraterone, galeterone inhibits CYP17A1. However, it exhibits selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[1] This selectivity could potentially lead to a different side-effect profile compared to non-selective inhibitors.
-
Androgen Receptor Antagonism: Galeterone acts as a direct competitive antagonist of the androgen receptor.[8] It binds to the AR, preventing androgens from binding and activating the receptor, thereby inhibiting the downstream signaling cascade that promotes tumor growth.
-
Androgen Receptor Degradation: Perhaps the most novel aspect of galeterone's mechanism is its ability to induce the degradation of the androgen receptor protein.[2][3] This includes the degradation of both the full-length AR and clinically relevant splice variants, such as AR-V7, which are often associated with resistance to other anti-androgen therapies.[2][3] The degradation is mediated through the ubiquitin-proteasome pathway. Galeterone has been shown to inhibit deubiquitinating enzymes (DUBs) like USP12 and USP46, leading to increased AR ubiquitination and subsequent degradation.[2]
Quantitative Comparison of In Vitro Activity
| Compound | Target | Assay | IC50 / EC50 |
| Galeterone | CYP17A1 (lyase) | Enzyme Inhibition | < 50 nM[9] |
| CYP17A1 | Enzyme Inhibition | 47 nM[6] | |
| Androgen Receptor | Antagonism | ~600 nM[9] | |
| Androgen Receptor | Degradation | ~1 µM[9] | |
| USP12 | Enzyme Inhibition | 3.4 µM[2] | |
| USP46 | Enzyme Inhibition | 4.2 µM[2] | |
| This compound | CYP17A1 | Enzyme Inhibition | Data not available |
| Androgen Receptor | Antagonism/Agonism | Data not available |
Experimental Protocols
CYP17A1 Inhibition Assay (Time-Resolved FRET)
This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of compounds against CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Lanthanide-labeled donor molecule (e.g., Europium chelate) conjugated to a CYP17A1-binding molecule
-
Fluorescently labeled acceptor molecule that competes for the same binding site
-
Assay buffer (e.g., phosphate (B84403) buffer with detergent)
-
Test compounds (this compound, galeterone)
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the CYP17A1 enzyme, the lanthanide-labeled donor, and the fluorescently labeled acceptor.
-
Add the test compounds to the wells. Include control wells with no inhibitor (maximum FRET signal) and wells with a known potent inhibitor (background FRET signal).
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Androgen Receptor Degradation Assay (Immunofluorescence)
This protocol outlines a cell-based immunofluorescence assay to visualize and quantify the degradation of the androgen receptor.
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP)
-
Cell culture medium and supplements
-
Test compounds (galeterone)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against androgen receptor
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed prostate cancer cells in a multi-well plate containing coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time course (e.g., 24 hours). Include a vehicle-treated control.
-
Wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary antibody against the androgen receptor.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the fluorescence intensity of the androgen receptor signal in the treated versus control cells to determine the extent of degradation.
Conclusion
This compound and galeterone represent two distinct strategies for targeting the androgen receptor signaling pathway in prostate cancer. As a key metabolite of abiraterone, this compound contributes to the therapeutic efficacy of its parent drug through potent inhibition of androgen synthesis. In contrast, galeterone offers a multi-targeted approach by not only inhibiting androgen synthesis but also directly antagonizing and inducing the degradation of the androgen receptor, including resistance-conferring splice variants. This triple mechanism of action suggests that galeterone may have the potential to overcome some of the resistance mechanisms that can emerge during treatment with agents that solely target androgen synthesis. Further preclinical and clinical investigation is warranted to fully elucidate the comparative efficacy and potential clinical advantages of these two compounds.
References
- 1. Galeterone - Wikipedia [en.wikipedia.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. Galeterone for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Unveiling the SRD5A Inhibitory Landscape: A Comparative Analysis of Abiraterone Metabolites and Established Inhibitors
A detailed in vitro comparison of the 5α-reductase (SRD5A) inhibitory potential of abiraterone's active metabolite, Δ(4)-abiraterone (D4A), against the established inhibitors dutasteride (B1684494) and finasteride (B1672673). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their relative potencies, supported by experimental data and detailed protocols.
The therapeutic landscape for androgen-dependent diseases has been significantly shaped by the development of 5α-reductase (SRD5A) inhibitors. These enzymes are critical for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). While the initial focus of this guide was to validate the SRD5A inhibitory action of 5,6-dihydroabiraterone (B1145488), a metabolite of the prostate cancer drug abiraterone (B193195), current scientific literature indicates a paradigm shift. Emerging evidence points to another abiraterone metabolite, Δ(4)-abiraterone (D4A), as the more potent inhibitor of SRD5A. This guide will objectively compare the in vitro efficacy of D4A with the well-established SRD5A inhibitors, dutasteride and finasteride, providing a clear perspective on their relative inhibitory activities.
Comparative Inhibitory Potency Against SRD5A Isozymes
The inhibitory activity of D4A, dutasteride, and finasteride against the two primary SRD5A isozymes, SRD5A1 and SRD5A2, is a critical determinant of their biological effects. While abiraterone itself is a weak inhibitor of SRD5A, its metabolite D4A has been shown to inhibit the enzyme.[1] In contrast, 5α-reduced metabolites of D4A, such as 3-keto-5α-abiraterone, not only lose SRD5A inhibitory activity but may also act as androgen receptor agonists, potentially promoting prostate cancer progression.[1][2]
| Compound | SRD5A1 IC50 (nM) | SRD5A2 IC50 (nM) | Selectivity |
| Dutasteride | ~6 | ~7 | Dual Inhibitor |
| Finasteride | >100 | ~1.16 - 5 | SRD5A2 Selective |
| Δ(4)-Abiraterone (D4A) | Data not available | Data not available | Inhibits SRD5A |
Table 1: Comparative in vitro inhibitory potency (IC50) of dutasteride, finasteride, and Δ(4)-abiraterone (D4A) on SRD5A isozymes. Data for dutasteride and finasteride are compiled from multiple sources. D4A is a known SRD5A inhibitor, but specific IC50 values for the isozymes are not currently available.
Signaling Pathway and Metabolic Conversion
The conversion of testosterone to DHT by SRD5A is a pivotal step in androgen signaling. Inhibition of this pathway is a key strategy in managing various androgen-dependent conditions. The metabolic pathway of abiraterone adds another layer of complexity, with its conversion to the active SRD5A inhibitor, D4A.
Figure 1: Androgen signaling and SRD5A inhibition.
Experimental Protocols
The validation of SRD5A inhibition in vitro relies on robust and reproducible experimental protocols. Below are generalized methodologies for key experiments cited in the comparison of these inhibitors.
In Vitro SRD5A Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on SRD5A isozymes.
1. Cell Culture and Enzyme Source:
-
Human prostate cancer cell lines such as LNCaP (expressing SRD5A1 and SRD5A2) or DU-145 (predominantly SRD5A1) can be utilized.
-
Alternatively, HEK-293 cells can be transiently or stably transfected to overexpress individual human SRD5A isozymes (SRD5A1 or SRD5A2) to assess isozyme-specific inhibition.
2. Assay Procedure:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the test compounds (e.g., D4A, dutasteride, finasteride) or vehicle control (e.g., DMSO).
-
Following a pre-incubation period, the substrate, typically radiolabeled or non-radiolabeled testosterone, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period (e.g., 1-4 hours) at 37°C.
3. Quantification of DHT:
-
The reaction is terminated, and the steroids are extracted from the cell lysate or culture medium.
-
The conversion of testosterone to DHT is quantified using a sensitive and specific analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method allows for the accurate measurement of both testosterone and DHT.
4. Data Analysis:
-
The percentage of SRD5A inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Figure 2: Experimental workflow for in vitro SRD5A inhibition assay.
Conclusion
The in vitro validation of SRD5A inhibition reveals important distinctions between the metabolites of abiraterone and established inhibitors. While the initial focus on this compound has been revised based on current evidence, its metabolic precursor, Δ(4)-abiraterone (D4A), emerges as a notable inhibitor of SRD5A. However, a direct quantitative comparison of its potency with dutasteride and finasteride is hampered by the lack of publicly available IC50 values for D4A on the individual SRD5A isozymes.
Dutasteride stands out as a potent dual inhibitor of both SRD5A1 and SRD5A2, whereas finasteride exhibits strong selectivity for SRD5A2. The understanding of these inhibitory profiles is crucial for the rational design and development of novel therapeutics targeting the androgen signaling pathway. Further research to quantify the specific inhibitory activity of D4A on SRD5A1 and SRD5A2 is warranted to fully elucidate its therapeutic potential and position it within the landscape of SRD5A inhibitors.
References
Confirming Androgen Receptor Antagonism of Abiraterone Metabolites: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the androgen receptor (AR) antagonistic properties of abiraterone (B193195) and its metabolites, with a focus on the current understanding of their mechanisms of action in the context of castration-resistant prostate cancer (CRPC). While direct experimental data on the AR antagonism of 5,6-dihydroabiraterone (B1145488) is not extensively available in the public domain, this guide will focus on the well-characterized activities of abiraterone and its potent metabolite, Δ4-abiraterone (D4A), also known as deltabiraterone. Comparisons are drawn with the established second-generation antiandrogen, enzalutamide (B1683756), to provide a comprehensive overview for researchers in the field.
Abiraterone, primarily known as a potent and irreversible inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis, also exhibits direct antagonistic effects on the androgen receptor.[1][2] This dual mechanism of action contributes to its clinical efficacy. Emerging research has highlighted that the metabolic conversion of abiraterone in patients leads to the formation of several metabolites, some with significant biological activity.
Of particular interest is Δ4-abiraterone (D4A), a metabolite formed from abiraterone via the action of 3β-hydroxysteroid dehydrogenase (3βHSD).[3][4] Studies have demonstrated that D4A is a more potent AR antagonist than its parent compound, abiraterone, with activity comparable to that of enzalutamide.[3][5] Furthermore, D4A exhibits a multi-targeted profile by not only antagonizing the AR but also inhibiting key enzymes in the androgen synthesis pathway, including CYP17A1, 3βHSD, and steroid-5α-reductase (SRD5A).[3]
In contrast, other metabolites of abiraterone may have opposing effects. For instance, the 5α-reduced metabolite, 3-keto-5α-abiraterone, has been identified as an AR agonist, potentially promoting prostate cancer progression.[4][6] This highlights the complexity of abiraterone's metabolic profile and the importance of understanding the distinct activities of its various metabolites.
Comparative Efficacy of Androgen Receptor Antagonism
The following table summarizes the available data on the inhibitory concentrations (IC50) of abiraterone and related compounds in assays measuring AR-mediated signaling. It is important to note the absence of specific data for this compound in the reviewed literature.
| Compound | Target/Assay | IC50 (µM) | Cell Line | Notes |
| Abiraterone | Androgen-mediated luciferase expression | 9.42 | - | Directly antagonizes AR signaling.[7] |
| Δ4-Abiraterone (D4A) | AR Target Gene Expression | Comparable to Enzalutamide | LNCaP, LAPC4, C4-2 | More potent than abiraterone in suppressing DHT-induced PSA expression.[1][3] |
| Enzalutamide | AR Target Gene Expression | - | LNCaP, LAPC4, C4-2 | Potent, second-generation AR antagonist used as a benchmark.[1][3] |
| Seviteronel | Androgen-mediated luciferase expression | 1.00 | - | A CYP17 lyase-selective inhibitor with direct AR antagonist effects.[7] |
| Galeterone | Androgen-mediated luciferase expression | 0.765 | - | A CYP17 inhibitor that also acts as an AR antagonist and promotes AR degradation.[7][8] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of scientific findings. Below are generalized methodologies for key experiments used to characterize androgen receptor antagonism.
Competitive Androgen Receptor Binding Assay
This assay is designed to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To measure the binding affinity of a compound to the AR.
General Protocol:
-
Cell Lysate Preparation: Prostate cancer cells (e.g., LNCaP) are cultured and harvested. The cells are then lysed to release the cytoplasmic contents, including the androgen receptor.
-
Incubation: The cell lysate is incubated with a constant concentration of a radiolabeled androgen (e.g., [3H]-R1881, a potent synthetic androgen) and varying concentrations of the test compound (e.g., this compound, abiraterone, D4A).
-
Separation: After incubation, the bound and free radioligand are separated. This is often achieved by filtration through a glass fiber filter, which traps the AR-ligand complex.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is indicative of the compound's binding affinity for the AR.
AR-Dependent Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
Objective: To quantify the antagonistic activity of a compound on AR-mediated gene expression.
General Protocol:
-
Cell Transfection: A suitable cell line (e.g., PC-3 or DU-145, which have low endogenous AR expression) is co-transfected with two plasmids: one expressing the full-length human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., probasin or PSA promoter).
-
Treatment: The transfected cells are treated with a known AR agonist (e.g., dihydrotestosterone (B1667394) - DHT) to stimulate AR activity, in the presence of increasing concentrations of the test compound.
-
Cell Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The IC50 value, representing the concentration of the test compound that causes a 50% reduction in agonist-induced luciferase activity, is then determined.
Visualizing the Mechanisms of Action
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and experimental concepts.
References
- 1. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The androgen 5alpha-dihydrotestosterone and its metabolite 5alpha-androstan-3beta, 17beta-diol inhibit the hypothalamo-pituitary-adrenal response to stress by acting through estrogen receptor beta-expressing neurons in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Functional Evaluation of Clinically Relevant Inhibitors of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abiraterone shows alternate activity in models of endocrine resistant and sensitive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor aberrations in the era of abiraterone and enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Tissue-specific pharmacology of testosterone and 5 alpha-dihydrotestosterone analogues: characterization of a novel canine liver androgen-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Kinase Inhibition Profile of 5,6-Dihydroabiraterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the off-target kinase inhibition profile of 5,6-dihydroabiraterone, a primary metabolite of the prostate cancer drug abiraterone (B193195). Due to a lack of publicly available, comprehensive kinome screening data for this compound, this document focuses on the established primary targets of related anti-androgen therapies and presents the methodologies used to determine off-target kinase inhibition. This approach offers a framework for understanding and evaluating the potential for off-target effects.
Comparison of Anti-Androgen Therapies
While direct, quantitative comparisons of the off-target kinase inhibition profiles of this compound, abiraterone, and other anti-androgens like enzalutamide (B1683756) and bicalutamide (B1683754) are limited by the absence of specific kinome scan data in the public domain, the following table summarizes their primary mechanisms of action and known off-target information.
| Compound | Primary Target/Mechanism | Known Off-Target Information |
| This compound | Metabolite of Abiraterone | No specific off-target kinase inhibition data is publicly available. |
| Abiraterone | Irreversible inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis[1]. | Studies suggest abiraterone may have off-target effects on mitotic kinases, showing synergistic activity with Plk1 inhibitors[2][3]. A comprehensive kinase inhibition profile is not readily available. |
| Enzalutamide | Potent androgen receptor (AR) antagonist[4][5][6][7]. | Kinome-wide CRISPR screens have been used to identify kinases involved in enzalutamide resistance, but a direct kinase inhibition profile is not specified[4][5][6]. |
| Bicalutamide | Non-steroidal androgen receptor antagonist[8][9][10][11][12]. | Primarily targets the androgen receptor; comprehensive off-target kinase inhibition data is not available in the provided results[8][9][10][11][12]. |
Experimental Protocols for Kinase Inhibition Profiling
To determine the off-target kinase inhibition profile of a compound like this compound, several established experimental methodologies are employed. These assays are crucial for assessing the selectivity of kinase inhibitors and identifying potential off-target interactions that could lead to unforeseen therapeutic effects or toxicities.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general procedure for assessing the inhibitory activity of a compound against a panel of purified kinases.
1. Compound Preparation:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the stock solution are made to create a range of concentrations for testing.
2. Kinase Reaction Setup:
-
In a microplate, the test compound at various concentrations is pre-incubated with the purified kinase enzyme in a kinase assay buffer.
-
The buffer typically contains components like Tris-HCl, MgCl2, and a phosphopeptide substrate.
3. Initiation of Kinase Reaction:
-
The kinase reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP). The concentration of ATP is usually kept near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
4. Detection of Kinase Activity:
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate or the depletion of ATP. Several detection methods can be used:
-
Radiometric Assays: These assays use radioactively labeled ATP (e.g., [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™):
-
The Kinase-Glo® assay measures the amount of ATP remaining after the kinase reaction. A luciferase enzyme uses the remaining ATP to produce a luminescent signal, which is inversely proportional to kinase activity[13][14][15][16].
-
The ADP-Glo™ assay measures the amount of ADP produced, which is converted to ATP and then detected via a luciferase reaction, resulting in a signal that is directly proportional to kinase activity[17][18].
-
-
Fluorescence-Based Assays: These assays often use modified substrates that become fluorescent upon phosphorylation or employ antibodies to detect the phosphorylated product.
-
5. Data Analysis:
-
The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor.
-
The half-maximal inhibitory concentration (IC50) value is determined by fitting the dose-response data to a sigmoidal curve.
KINOMEscan® Assay Platform
The KINOMEscan® platform is a high-throughput, competition-based binding assay used to quantitatively measure the interaction of a test compound with a large panel of kinases[19][20][21].
1. Assay Principle:
-
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
The kinases are typically expressed as fusions with a DNA tag for quantification.
2. Experimental Workflow:
-
The test compound, the kinase, and the immobilized ligand are incubated together.
-
After reaching equilibrium, the amount of kinase bound to the solid support is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
A lower amount of bound kinase indicates stronger competition from the test compound.
3. Data Interpretation:
-
The results are often reported as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction between the compound and the kinase.
-
From this, a dissociation constant (Kd) can be determined, which represents the binding affinity of the compound for the kinase.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and their biological context, the following diagrams are provided.
Figure 1. A generalized workflow for determining the in vitro inhibitory activity of a compound against a specific kinase.
Figure 2. A diagram illustrating how a kinase inhibitor could have both intended on-target and unintended off-target effects on a cellular signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Plk1 Inhibitors and Abiraterone Synergistically Disrupt Mitosis and Kill Cancer Cells of Disparate Origin Independently of Androgen Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A kinome-wide CRISPR screen identifies CK1α as a target to overcome enzalutamide resistance of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinome-wide CRISPR screen identifies CK1α as a target to overcome enzalutamide resistance of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A kinome-centered CRISPR-Cas9 screen identifies activated BRAF to modulate enzalutamide resistance with potential therapeutic implications in BRAF-mutated prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Potential Key Genes and Pathways in Enzalutamide-Resistant Prostate Cancer Cell Lines: A Bioinformatics Analysis with Data from the Gene Expression Omnibus (GEO) Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 9. Additive antitumor effects of the epidermal growth factor receptor tyrosine kinase inhibitor, gefitinib (Iressa), and the nonsteroidal antiandrogen, bicalutamide (Casodex), in prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Bicalutamide inhibits androgen-mediated adhesion of prostate cancer cells exposed to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Androgen receptor antagonist bicalutamide induces autophagy and apoptosis via ULK2 upregulation in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 14. ebiotrade.com [ebiotrade.com]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. benchchem.com [benchchem.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. ulab360.com [ulab360.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 21. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Head-to-Head In Vivo Comparison: 5,6-Dihydroabiraterone (D4A) versus Abiraterone
An Essential Guide for Researchers in Prostate Cancer Drug Development
This guide provides a comprehensive in vivo comparison of 5,6-Dihydroabiraterone (Δ4-abiraterone or D4A) and its parent compound, abiraterone (B193195). The data presented herein is compiled from preclinical studies to assist researchers, scientists, and drug development professionals in understanding the differential efficacy and mechanisms of these two critical agents in the context of castration-resistant prostate cancer (CRPC).
Executive Summary
In vivo studies have demonstrated that this compound (D4A) is a clinically relevant and highly potent metabolite of abiraterone.[1] The conversion of abiraterone to D4A is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).[2] Preclinical xenograft models of prostate cancer have shown that direct administration of D4A results in significantly greater antitumor activity compared to abiraterone acetate (B1210297).[1] This enhanced efficacy is attributed to D4A's multi-targeted mechanism of action, which includes not only the inhibition of CYP17A1 but also the potent inhibition of 3βHSD and steroid-5α-reductase (SRD5A), key enzymes in the androgen synthesis pathway. Furthermore, D4A functions as a competitive antagonist of the androgen receptor (AR), a feature not prominent in abiraterone.[1]
In Vivo Antitumor Efficacy
The superior antitumor activity of D4A compared to abiraterone has been demonstrated in mouse xenograft models of human prostate cancer. Studies utilizing VCaP and C4-2 prostate cancer cell lines revealed that D4A significantly delays tumor progression to a greater extent than abiraterone acetate.[1]
Table 1: In Vivo Antitumor Efficacy in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment Group | Outcome Measure | Result | p-value |
| VCaP | Vehicle (Control) vs. Abiraterone Acetate (AA) | Time to Tumor Progression | AA significantly delayed progression | 0.02 |
| Vehicle (Control) vs. D4A | Time to Tumor Progression | D4A significantly delayed progression | <0.001 | |
| Abiraterone Acetate (AA) vs. D4A | Time to Tumor Progression | D4A was significantly more potent than AA | 0.01 | |
| C4-2 | Vehicle (Control) vs. D4A | Time to Tumor Progression | D4A significantly delayed progression | <0.001 |
| Abiraterone Acetate (AA) vs. D4A | Time to Tumor Progression* | D4A was significantly more potent than AA | 0.01 |
*Tumor progression was defined as a >20% increase in tumor volume.[1]
Mechanism of Action: A Multi-Targeted Approach by D4A
The enhanced in vivo efficacy of D4A is a direct result of its broader and more potent inhibitory profile compared to abiraterone. While both compounds target CYP17A1, D4A also effectively inhibits other critical enzymes in the androgen biosynthesis pathway and directly antagonizes the androgen receptor.
Table 2: Comparative Inhibitory Activity (IC50)
| Target Enzyme / Receptor | Abiraterone IC50 | This compound (D4A) IC50 |
| CYP17A1 | ~10-30 nM | ~10-30 nM |
| 3βHSD | >10 µM | ~1 µM |
| SRD5A | >10 µM | ~10 µM |
| Androgen Receptor (AR) | >500 nM | ~5-8 nM |
Note: IC50 values are approximate and compiled from multiple sources for comparative purposes.
Pharmacokinetics
Table 3: Pharmacokinetic Parameters of Abiraterone in Mice
| Parameter | Value |
| Tmax (Time to Maximum Concentration) | ~1.9 hours |
| Cmax (Maximum Concentration) | ~271.4 ng/mL |
| AUC0–24 (Area Under the Curve) | ~3769.9 ng·h/mL |
Data from a study with a single oral dose of abiraterone acetate (180 mg/kg) in adult male CD-1 mice.[4]
Pharmacokinetic data for intravenously administered this compound in mice is needed for a complete comparative analysis.
Experimental Protocols
The following is a summary of the experimental protocol used in the key in vivo comparative studies.[1]
Mouse Xenograft Studies
-
Animal Model: Male 6- to 8-week-old Non-obese Diabetic/Severe Combined Immunodeficient (NSG) mice were used. The mice were surgically orchiectomized to create a castrate environment, mimicking androgen deprivation therapy. To simulate the presence of adrenal androgens, mice were implanted with a 5 mg, 90-day sustained-release dehydroepiandrosterone (B1670201) (DHEA) pellet.
-
Cell Lines and Tumor Implantation: VCaP or C4-2 human prostate cancer cells (10^7 cells) were injected subcutaneously with Matrigel.
-
Treatment: Once tumors reached a volume of approximately 300 mm³, mice were assigned to treatment groups:
-
Vehicle (Control)
-
Abiraterone Acetate
-
This compound (D4A)
-
-
Efficacy Endpoint: The primary endpoint was the time to tumor progression, defined as a greater than 20% increase in tumor volume. Tumor volume was calculated using the formula: (length × width × height × 0.52).
-
Statistical Analysis: Kaplan-Meier survival curves were generated to visualize the time to tumor progression, and treatment groups were compared using the log-rank test.
Conclusion
The in vivo evidence strongly suggests that this compound is a more potent antitumor agent than its parent drug, abiraterone. Its multi-targeted inhibition of the androgen synthesis pathway and its direct antagonism of the androgen receptor provide a compelling rationale for its enhanced efficacy. These findings highlight the potential of D4A as a therapeutic agent in its own right for the treatment of castration-resistant prostate cancer. Further research, including direct comparative pharmacokinetic studies, is warranted to fully elucidate its clinical potential.
References
- 1. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prostatecancertopics.com [prostatecancertopics.com]
- 3. Open-label, phase I, pharmacokinetic studies of abiraterone acetate in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Dexamethasone on Abiraterone Pharmacokinetics in Mice: Determined by LC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5,6-Dihydroabiraterone: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure and environmental contamination. The hazard profile of the parent compound, Abiraterone Acetate, indicates that it is harmful if swallowed, may damage fertility or an unborn child, and is very toxic to aquatic life with long-lasting effects[1]. Therefore, 5,6-Dihydroabiraterone should be handled with the same level of caution.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and additional protective clothing as necessary.
Handling and Storage of Waste:
-
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.
-
Waste should be stored in a designated, secure area away from incompatible materials.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in strict accordance with institutional, local, and national hazardous waste regulations. Under no circumstances should this compound be disposed of via standard drains or general laboratory trash.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified and collected as hazardous waste.
-
This waste stream must be kept separate from other chemical wastes to prevent unintended reactions.
-
-
Container Selection and Labeling:
-
Utilize a designated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must have a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel and away from general traffic.
-
Ensure the storage area has secondary containment to control any potential leaks or spills.
-
-
Engage a Licensed Waste Disposal Service:
-
The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.
-
Provide the disposal service with all available information regarding the waste, including its identity and known or suspected hazards. The waste will likely be incinerated at a permitted facility.
-
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill Cleanup: In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE, contain the spill using an inert absorbent material. Collect all contaminated materials into a designated hazardous waste container. Decontaminate the spill area thoroughly.
Quantitative Data from Parent Compound
The following table summarizes key data from the Safety Data Sheet for the parent compound, Abiraterone Acetate, which should be considered as indicative for handling this compound.
| Property | Value |
| GHS Hazard Statements | H302: Harmful if swallowed |
| H360: May damage fertility or the unborn child | |
| H373: May cause damage to organs through prolonged or repeated exposure | |
| H410: Very toxic to aquatic life with long lasting effects | |
| Signal Word | Danger |
| Melting/Freezing Point | 145.3-145.6°C |
| Boiling Point/Range | 506.7°C at 760 mmHg |
| Relative Density | 1.14 g/cm³ |
Data sourced from Abiraterone Acetate Safety Data Sheets[1][2][3][4].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
